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Core Science & Biosynthesis

Foundational

physicochemical properties of 6-Methoxy-1H-indole-5-carbonitrile

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Methoxy-1H-indole-5-carbonitrile Abstract Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast arra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Methoxy-1H-indole-5-carbonitrile

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of specific functional groups, such as methoxy and nitrile moieties, can significantly modulate the electronic properties, reactivity, and biological activity of the indole scaffold.[1][3] This guide focuses on 6-Methoxy-1H-indole-5-carbonitrile, a specific derivative with potential for novel applications. Given the limited availability of published experimental data for this exact compound, this document serves as a comprehensive technical framework for its full physicochemical characterization. We present a structured approach, combining theoretical predictions, data from close structural analogs, and detailed, field-proven experimental protocols. This guide is intended for researchers in drug discovery and chemical sciences, providing the necessary tools to elucidate the compound's identity, quantify its core physicochemical properties, and assess its stability, thereby enabling its advancement in research and development pipelines.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 6-Methoxy-1H-indole-5-carbonitrile, this involves a multi-pronged analytical approach to verify its molecular formula, connectivity, and the specific substitution pattern on the indole ring.

The indole nucleus is an electron-rich aromatic system. The methoxy group at the C6 position acts as an electron-donating group, further increasing the electron density of the benzene portion of the ring system. Conversely, the carbonitrile group at the C5 position is a strong electron-withdrawing group. This electronic push-pull system is expected to influence the molecule's spectroscopic properties and chemical reactivity.

Table 1: Core Molecular Identifiers for 6-Methoxy-1H-indole-5-carbonitrile

Identifier Value Source
IUPAC Name 6-methoxy-1H-indole-5-carbonitrile N/A
CAS Number 1423120-43-7 [4]
Molecular Formula C₁₀H₈N₂O Calculated
Molecular Weight 172.18 g/mol Calculated
Canonical SMILES COC1=C(C=C2C(=C1)NC=C2)C#N Calculated

| InChI Key | Not available | N/A |

Caption: Chemical structure of 6-Methoxy-1H-indole-5-carbonitrile.

Protocol 1: Spectroscopic Confirmation of Identity

Expertise & Experience: A combination of NMR, IR, and HRMS is essential for unambiguous structural confirmation. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and HRMS validates the elemental composition to a high degree of accuracy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon skeleton of the molecule.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indoles as it can help in observing the N-H proton, which may exchange too rapidly in other solvents.[5]

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

    • Additionally, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

  • Expected ¹H NMR Signatures (based on analogs): [6][7][8]

    • Indole N-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆).

    • Aromatic Protons: The indole ring protons will appear in the aromatic region (~6.5-8.0 ppm). We expect to see singlets for the H4 and H7 protons due to their isolation, and two doublets in the pyrrole ring for H2 and H3.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group, typically around 3.8-4.0 ppm.

  • Expected ¹³C NMR Signatures: [9][10]

    • Nitrile Carbon (C≡N): A quaternary carbon signal around 115-120 ppm.

    • Aromatic Carbons: Signals in the range of 95-160 ppm. The carbon attached to the methoxy group (C6) will be significantly downfield.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

B. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire the spectrum using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Expected Characteristic Absorption Bands: [11][12]

    • N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, intense peak in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.

    • C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Methoxy): An intense peak around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition by measuring the exact mass.

  • Methodology:

    • Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.

    • The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be compared to the theoretical exact mass.

  • Trustworthiness: The experimental mass should match the calculated mass for C₁₀H₈N₂O (Monoisotopic Mass: 172.0637 Da) to within 5 ppm, providing high confidence in the molecular formula.[7][9]

cluster_0 Structural Elucidation Workflow Start Synthesized Compound (6-Methoxy-1H-indole-5-carbonitrile) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR FTIR Spectroscopy Start->IR HRMS High-Resolution MS Start->HRMS Data_NMR Proton/Carbon Skeleton NMR->Data_NMR Data_IR Functional Groups (C≡N, N-H, C-O) IR->Data_IR Data_HRMS Exact Mass & Elemental Formula HRMS->Data_HRMS Confirm Structure Confirmed Data_NMR->Confirm Data_IR->Confirm Data_HRMS->Confirm cluster_1 Physicochemical Property Analysis cluster_solubility Solubility cluster_lipophilicity Lipophilicity cluster_pka Acidity/Basicity start Confirmed Structure sol_protocol Shake-Flask Protocol (pH 7.4 Buffer) start->sol_protocol lipo_protocol Shake-Flask Protocol (Octanol/Water) start->lipo_protocol pka_protocol Potentiometric or UV-metric Titration start->pka_protocol sol_result Aqueous Solubility (mg/mL) sol_protocol->sol_result application Input for ADME Modeling & Formulation Development sol_result->application lipo_result logP Value lipo_protocol->lipo_result lipo_result->application pka_result pKa Value pka_protocol->pka_result pka_result->application

Caption: Decision workflow for determining key physicochemical properties.

Part 3: Stability and Biological Context

Understanding a compound's stability is crucial for its handling, storage, and development as a potential therapeutic. Indole-containing molecules can be susceptible to oxidative and photolytic degradation. [13]

Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C).

  • Oxidative Stress: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Stress: Expose a solution of the compound to UV and visible light (ICH Q1B guidelines).

  • Analysis: Samples are analyzed at various time points by HPLC to quantify the parent compound and detect degradation products.

Biological Context

Indole derivatives are privileged structures in biology, with activities ranging from anticancer and anti-inflammatory to anti-HIV. [1][2]Specifically, indole-carbonitrile derivatives have been investigated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for treating depression and Parkinson's disease. [3]The specific substitution pattern of 6-Methoxy-1H-indole-5-carbonitrile makes it a novel candidate for screening in various biological assays.

Caption: Relationship between the indole core, functionalization, and potential utility.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (No date). National Center for Biotechnology Information. [Link]

  • 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem. (No date). National Center for Biotechnology Information. [Link]

  • Supporting information - The Royal Society of Chemistry. (No date). The Royal Society of Chemistry. [Link]

  • 6-methoxy-5-methyl-1H-indole-3-carbonitrile | C11H10N2O | CID 58437301 - PubChem. (No date). National Center for Biotechnology Information. [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica. [Link]

  • Yan, Y., & Qi, Z. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (No date). Organic Chemistry. [Link]

  • Schmitt, M., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics. [Link]

  • 1H-Indole, 6-methoxy- - NIST Chemistry WebBook. (No date). National Institute of Standards and Technology. [Link]

  • 6-Methoxy-1H-indole. (2018). SIELC Technologies. [Link]

  • Synthesis of a 6-Hydroxyindole Metabolite of AM2201. (2018). Korea Science. [Link]

  • Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7). (No date). Cheméo. [Link]

  • Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem. (No date). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2017). ARKIVOC. [Link]

  • 6-methoxy-1H-indole-2-carbonitrile — Chemical Substance Information. (No date). NextSDS. [Link]

  • 1H NMR Chemical Shifts. (2020). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. [Link]

  • Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. (2015). PubMed. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021). MDPI. [Link]

  • Biological activity of substituted novel 6, 7- dimethoxy-4-(3, 4, 5-trimethoxyphenyl)-3, 4- dihydronaphthalen-1(2H)-one. (No date). JETIR. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

Sources

Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of 6-Methoxy-1H-indole-5-carbonitrile

Preamble: The Investigative Approach to a Novel Indole Scaffold In the landscape of drug discovery and molecular pharmacology, the indole nucleus stands as a "privileged scaffold," a foundational structure recurring in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Investigative Approach to a Novel Indole Scaffold

In the landscape of drug discovery and molecular pharmacology, the indole nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds. The subject of this guide, 6-Methoxy-1H-indole-5-carbonitrile, represents a novel entity at the intersection of established pharmacophores. The methoxy group, an electron-donating substituent, is known to enhance the reactivity and modulate the binding properties of the indole ring system[1]. Conversely, the C5-carbonitrile group, an electron-withdrawing moiety, introduces a distinct electronic and steric profile.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals tasked with elucidating the receptor binding profile of this, or similar, novel chemical entities. As no public-domain binding data for 6-Methoxy-1H-indole-5-carbonitrile currently exists, this guide is structured as a comprehensive roadmap. It outlines the logical progression from target hypothesis to experimental execution and data interpretation, grounding every step in established scientific principles and field-proven methodologies.

Section 1: Hypothesis-Driven Target Selection for an Indole-Carbonitrile

The initial, and most critical, phase in characterizing a new compound is the formulation of a rational, evidence-based hypothesis for its potential biological targets. The structure of 6-Methoxy-1H-indole-5-carbonitrile provides several clues, pointing toward well-defined receptor families where related indole scaffolds have demonstrated significant activity. A primary screening panel should therefore be designed to investigate these high-probability targets.

Primary Target Panel: Justification
  • Monoamine Oxidases (MAO-A & MAO-B): This is arguably the most promising starting point. Studies have documented that indole-5,6-dicarbonitrile derivatives are potent, reversible, and competitive inhibitors of both MAO-A and MAO-B[2]. Furthermore, indole-5-carboxamides have been identified as a novel class of highly potent and selective MAO-B inhibitors, with some compounds exhibiting subnanomolar IC50 values[3][4]. The shared indole-carbonitrile/carboxamide motif makes the MAO enzymes primary targets of interest. MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease[5].

  • Aryl Hydrocarbon Receptor (AhR): Methoxyindoles are established modulators of the AhR, a ligand-activated transcription factor involved in cellular metabolism, immune response, and toxicology[6][7]. The AhR binds a wide array of indole derivatives[8]. Determining whether 6-Methoxy-1H-indole-5-carbonitrile acts as an agonist or antagonist at this receptor is crucial for understanding its potential cellular effects and off-target activity profile[6][7].

  • Serotonin (5-HT) Receptors: The indole core is synonymous with serotonergic activity, mimicking the endogenous ligand 5-hydroxytryptamine. The vast family of 5-HT receptors (5-HT1 through 5-HT7) is implicated in numerous physiological and pathological processes[9]. Indole derivatives have been developed as selective agonists and antagonists for various subtypes, including 5-HT1D and 5-HT2A/2B[10][11]. A broad panel screen is justified to identify potential interactions.

  • Dopamine D3 Receptor: While a secondary consideration, certain heterocyclic structures incorporating a methoxy group have demonstrated high affinity and selectivity for the dopamine D3 receptor, a key target in neuropsychiatric disorders[12][13].

Section 2: The Cornerstone of Affinity Determination: In Vitro Receptor Binding Assays

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target protein. The primary objective is to determine the affinity of the test compound, expressed as the inhibition constant (Kᵢ). This value represents the concentration of the compound required to occupy 50% of the receptors at equilibrium in the absence of a competing ligand, providing a direct measure of binding potency.

The Principle of Competitive Binding

The most common method for determining the affinity of a novel, unlabeled compound is the competitive radioligand binding assay. This technique relies on measuring the ability of the test compound to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor.

The experiment involves incubating the receptor source (e.g., cell membranes), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and causing a decrease in the measured radioactivity bound to the receptors.

G cluster_assay Competitive Binding Principle R Receptor B [R-L*] (Measured Radioactivity) R->B Binds C RL Radioligand (Hot, L*) RL->B TC Test Compound (Cold, I) TC->C Competes

Caption: The unlabeled test compound (I) competes with the radioligand (L*) for the receptor binding site.

Causality in Method Design: Ensuring Data Integrity

The trustworthiness of binding data hinges on meticulous experimental design. Each component and step is chosen to minimize noise and maximize the accuracy of the affinity measurement.

  • Receptor Source: Recombinant human receptors expressed in stable cell lines (e.g., HEK293, CHO) are preferred. This ensures a high density of a single receptor subtype, eliminating the confounding variables present in heterogeneous native tissue preparations.

  • Radioligand Selection: The chosen radioligand must exhibit high affinity (typically with a dissociation constant, K𝒹, in the low nanomolar or picomolar range) and high specificity for the target. Its K𝒹 value is a critical component of the Cheng-Prusoff equation used to calculate the Kᵢ of the test compound.

  • Defining Non-Specific Binding (NSB): A crucial control in every assay. NSB is the portion of the radioligand that binds to components other than the target receptor (e.g., the filter, lipids). It is determined by adding a saturating concentration of a known, high-affinity unlabeled ligand to a set of control wells. This displaces all specific binding, leaving only the non-specific component. True specific binding is then calculated as Total Binding minus Non-Specific Binding. Failure to accurately measure NSB is a primary source of erroneous data.

  • Separation Technique: Rapid vacuum filtration is the most common method to separate receptor-bound radioligand from the free radioligand in the solution. Glass fiber filters are used, and they are often pre-soaked in a polymer like polyethyleneimine (PEI). This is a critical step because glass fibers are negatively charged and can non-specifically bind positively charged radioligands. The cationic PEI coats the filter, repelling the radioligand and dramatically reducing NSB.

Section 3: A Validated Protocol for Kᵢ Determination

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay. This protocol is a self-validating system; adherence to its controls and procedures ensures the generation of reliable and reproducible data.

Workflow Overview

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis p1 Prepare Assay Buffer i1 Add Buffer, Membranes, Radioligand, and Test Compound to 96-well plate p1->i1 p2 Prepare Radioligand Stock p2->i1 p3 Prepare Test Compound (11-point serial dilution) p3->i1 p4 Thaw & Dilute Receptor Membranes p4->i1 i2 Incubate to Equilibrium (e.g., 60 min at 25°C) i1->i2 s1 Rapidly Filter Plate Contents (PEI-treated GF/B filter) i2->s1 s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Dry Filters & Add Scintillation Cocktail s2->s3 s4 Count Radioactivity (CPM in Scintillation Counter) s3->s4 a1 Calculate % Specific Binding s4->a1 a2 Non-linear Regression (Sigmoidal Dose-Response) a1->a2 a3 Determine IC50 a2->a3 a4 Calculate Ki via Cheng-Prusoff Equation a3->a4

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. The specific components can be target-dependent. BSA is included to prevent the receptor and ligands from sticking to plasticware.

    • Test Compound: Prepare an 11-point, 1:10 serial dilution of 6-Methoxy-1H-indole-5-carbonitrile in assay buffer, starting from a high concentration (e.g., 100 µM).

    • Radioligand: Dilute the radioligand stock to a final concentration equal to its K𝒹 value (e.g., 1 nM [³H]-Ketanserin for the 5-HT2A receptor).

    • Receptor Membranes: Thaw frozen cell membrane aliquots expressing the target receptor and dilute in ice-cold assay buffer to a concentration that ensures <10% of the added radioligand is bound (to avoid ligand depletion).

  • Plate Setup (96-well format):

    • Total Binding (TB) Wells (n=3): Add buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (NSB) Wells (n=3): Add buffer, receptor membranes, radioligand, and a saturating concentration of a known competitor (e.g., 10 µM Mianserin for 5-HT2A).

    • Test Compound Wells (n=3 per concentration): Add buffer, receptor membranes, radioligand, and the corresponding dilution of 6-Methoxy-1H-indole-5-carbonitrile.

  • Incubation:

    • Incubate the plate, typically with gentle agitation, at a defined temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes). This time is determined empirically in assay development.

  • Filtration and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with 0.5% PEI.

    • Rapidly aspirate the contents of the incubation plate through the filter plate using a cell harvester.

    • Immediately wash the filters 3-4 times with ice-cold assay buffer to remove all unbound radioligand. This step must be fast to prevent dissociation of the bound ligand.

  • Counting:

    • Punch the filters into scintillation vials or allow the filter plate to dry completely.

    • Add scintillation cocktail, which contains fluors that emit light when excited by radioactive decay.

    • Count the radioactivity (in Counts Per Minute, CPM) for each well using a scintillation counter.

Section 4: Data Analysis and Interpretation

From Raw Counts to Affinity Constant (Kᵢ)
  • Calculate Specific Binding:

    • Average the CPM for the TB and NSB wells.

    • Specific Binding (CPM) = Average TB (CPM) - Average NSB (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot this percentage against the logarithm of the molar concentration of 6-Methoxy-1H-indole-5-carbonitrile.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Kᵢ):

    • The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To find the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation must be applied:

      Kᵢ = IC₅₀ / (1 + ([L] / K𝒹))

    • Where:

      • IC₅₀ is the experimentally determined value.

      • [L] is the molar concentration of the radioligand used in the assay.

      • K𝒹 is the equilibrium dissociation constant of the radioligand for the receptor (a known value).

Data Presentation: The Selectivity Profile

The true value of this work comes from screening the compound against a panel of receptors. The resulting Kᵢ values should be compiled into a clear, concise table. This allows for immediate assessment of both potency and selectivity.

Table 1: Illustrative Receptor Binding Profile for 6-Methoxy-1H-indole-5-carbonitrile (Note: These are hypothetical data for illustrative purposes.)

Target ReceptorRadioligand UsedKᵢ (nM)
MAO-A (human) [³H]-Clorgyline45
MAO-B (human) [³H]-Pargyline8.2
AhR (human) [³H]-TCDD> 10,000
5-HT₁ₐ (human) [³H]-8-OH-DPAT1,250
5-HT₂ₐ (human) [³H]-Ketanserin215
5-HT₂₋ (human) [³H]-Mesulergine890
Dopamine D₃ (human) [³H]-Spiperone3,500

Interpretation of Illustrative Data: Based on this hypothetical table, one would conclude that 6-Methoxy-1H-indole-5-carbonitrile is a potent and selective inhibitor of MAO-B, with approximately 5.5-fold selectivity over MAO-A and poor affinity for the other receptors tested. This profile would suggest potential utility in the context of neurodegenerative diseases like Parkinson's[14].

Section 5: Understanding Mechanism: The AhR Signaling Pathway

Should initial screening indicate activity at the Aryl Hydrocarbon Receptor, understanding its signaling pathway is vital for interpreting the functional consequences of binding.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L Ligand (e.g., Methoxyindole) AhR_complex AhR-Hsp90-AIP Complex (Inactive) L->AhR_complex Binds AhR_L AhR-Ligand AhR_complex->AhR_L Conformational Change & Nuclear Translocation Dimer AhR-ARNT Heterodimer AhR_L->Dimer ARNT ARNT ARNT->Dimer XRE XRE (Xenobiotic Response Element) Dimer->XRE Binds to DNA Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Initiates

Caption: Simplified signaling pathway of the Aryl Hydrocarbon Receptor (AhR).[15][16]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity of a novel compound, 6-Methoxy-1H-indole-5-carbonitrile. By integrating hypothesis-driven target selection with robust, validated experimental protocols and rigorous data analysis, researchers can confidently and accurately define the pharmacological profile of new chemical entities. This process, grounded in scientific integrity, is the foundational first step in the long journey of drug discovery and development.

References

  • Chirkova, Z., Chirkov, A., & Ougolnikova, T. (1998). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. Journal of neural transmission (Vienna, Austria : 1996). Available at: [Link]

  • Petzer, A., Petzer, J. P., & Van der Schyf, C. J. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European journal of medicinal chemistry. Available at: [Link]

  • Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular pharmacology. Available at: [Link]

  • Tzvetkov, N. T., Antonov, L., Tzanova, T., Atanasova, M., Draganov, D., Zheleva, D., ... & Odzhakov, F. (2019). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of medicinal chemistry. Available at: [Link]

  • Gomes, B., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current drug targets. Available at: [Link]

  • Tzvetkov, N. T., Raef, M. H., Semreen, M. H., Elewa, A. H. M., Zheleva-Dimitrova, D. Z., Atanasova, M. A., & Atanasov, A. G. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules (Basel, Switzerland). Available at: [Link]

  • Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular pharmacology. Available at: [Link]

  • Boll, E., Le Gall, E., Lohier, J. F., Cador, O., & Poisson, T. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules (Basel, Switzerland). Available at: [Link]

  • Stary, E., Staroń, J., Satała, G., Bojarski, A. J., & Kiec-Kononowicz, K. (2020). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. Available at: [Link]

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  • Yan, Z. L., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta crystallographica. Section E, Structure reports online. Available at: [Link]

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  • Osyanin, V. A., Osipov, D. V., Kovaleva, E. G., Petzer, A., Petzer, J. P., & Klimochkin, Y. N. (2015). Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. Bioorganic & medicinal chemistry letters. Available at: [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Yousuf, S., & Choudhary, M. I. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current organic chemistry. Available at: [Link]

  • Sweetnam, P. M., Lancaster, J., Snowman, A., Collins, J., Trost, S., & Wilde, C. (1993). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Psychopharmacology. Available at: [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica. Available at: [Link]

  • Yoshio, R., Taniguchi, T., Itoh, H., & Muramatsu, I. (2001). Affinity of Serotonin Receptor Antagonists and Agonists to Recombinant and Native =1-Adrenoceptor Subtypes. Japanese Journal of Pharmacology. Available at: [Link]

  • Macor, J. E., Blank, D. H., Fox, C. B., Lebel, L. A., Newman, M. E., Post, R. J., ... & Koe, B. K. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of medicinal chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. Available at: [Link]

  • Request PDF. (n.d.). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available at: [Link]

  • Kumar, A., Chaurasiya, N. D., Kumar, V., Kumar, S., Kumar, A., Kumar, A., ... & Kumar, A. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters. Available at: [Link]

  • Horie, T., Uezono, Y., & Irie, K. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in pharmacology. Available at: [Link]

  • Halberstadt, A. L., Klein, L. M., & Chatha, M. (2020). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in pharmacology. Available at: [Link]

Sources

Foundational

Preliminary Toxicity Profiling of 6-Methoxy-1H-indole-5-carbonitrile: A Methodological Framework for Early-Stage Drug Discovery

Target Audience: Researchers, Toxicologists, and Medicinal Chemists Content Type: Technical Guide & Protocol Whitepaper Executive Summary In contemporary medicinal chemistry, the indole ring is universally recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Medicinal Chemists Content Type: Technical Guide & Protocol Whitepaper

Executive Summary

In contemporary medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics, ranging from kinase inhibitors to tubulin-targeting anti-cancer agents[1][2]. 6-Methoxy-1H-indole-5-carbonitrile (CAS 1423120-43-7) is a highly versatile, commercially available building block utilized in hit-to-lead optimization[3][4].

However, the functionalization of the indole core with methoxy and carbonitrile groups introduces specific metabolic and toxicological variables. Before advancing derivatives of this scaffold into costly in vivo models, a rigorous in vitro toxicity profile must be established. As an Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistically grounded framework for assessing the preliminary cytotoxicity, metabolic liabilities, and sub-lethal cellular stress induced by 6-Methoxy-1H-indole-5-carbonitrile in standard human cell lines.

Mechanistic Rationale: Structural Liabilities of the Scaffold

To design an effective toxicity screen, we must first understand the chemical causality behind potential adverse effects. The toxicity of 6-Methoxy-1H-indole-5-carbonitrile is dictated by its three primary structural features:

  • The Indole Core: While generally well-tolerated, electron-rich indoles can undergo cytochrome P450 (CYP)-mediated epoxidation, leading to reactive intermediates that cause hepatotoxicity[2].

  • The 5-Carbonitrile Group: A common misconception is that all nitriles release toxic cyanide gas. However, aromatic nitriles are metabolically robust. The strong electron-withdrawing nature of the cyano group polarizes the aromatic π -system, making the ring less susceptible to oxidative metabolism[5]. Cyanide ejection from fully substituted aromatic carbons is virtually non-existent in human metabolism[5].

  • The 6-Methoxy Group: This is the primary metabolic liability. Methoxyarenes are highly susceptible to CYP-mediated O-demethylation (particularly by CYP2D6 and CYP3A4). This reaction yields a phenol (hydroxyindole) which can be further oxidized into reactive quinone-imines. These electrophilic species can deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, inducing necrosis.

MetabolicLiability Parent 6-Methoxy-1H-indole- 5-carbonitrile CYP Hepatic CYP450 Metabolism Parent->CYP Exposure Stable Nitrile Hydrolysis (Rare / Stable) CYP->Stable Minor ODemethylation O-Demethylation (Major Pathway) CYP->ODemethylation Major Quinone Quinone-Imine Formation ODemethylation->Quinone Oxidation Toxicity Covalent Binding & GSH Depletion Quinone->Toxicity Electrophilic Attack

Proposed metabolic pathways and toxicological liabilities of the methoxyindole scaffold.

Tier 1: Multiplexed Cytotoxicity Profiling (ATP vs. LDH)

The Causality of Multiplexing

A critical error in early-stage toxicology is relying solely on ATP-dependent viability assays (e.g., CellTiter-Glo). ATP depletion indicates that there are fewer metabolically active cells, but it cannot distinguish between cytostasis (growth inhibition) and cytotoxicity (actual cell death) [6][7].

To build a self-validating system, we multiplex an ATP assay with a Lactate Dehydrogenase (LDH) release assay[8][9]. LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, causal indicator of plasma membrane rupture (necrosis/apoptosis)[7].

  • Low ATP + Low LDH: The compound is halting cell division (cytostatic) or stalling metabolism without killing the cell.

  • Low ATP + High LDH: The compound is actively destroying the cell membrane (cytotoxic).

Standardized Protocol: HepG2 and HEK293 Cell Lines

We utilize HepG2 cells to model hepatotoxicity (due to the O-demethylation liability) and HEK293 cells to model general systemic/renal toxicity.

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega)[10]

  • LDH-Glo™ Cytotoxicity Assay (Promega)[9]

  • Triton X-100 (10% stock) for Maximum Lysis Control[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point serial dilution of 6-Methoxy-1H-indole-5-carbonitrile (0.1 µM to 100 µM) in assay medium (DMSO final concentration 0.5%). Treat cells for 48 hours.

  • Controls (Self-Validation): Include Vehicle Control (0.5% DMSO) and a Maximum Lysis Control (add 2 µL of 10% Triton X-100 to designated wells 45 minutes prior to reading)[6].

  • LDH Sampling (Supernatant): After 48 hours, carefully remove 5 µL of culture medium from each well and transfer to a secondary 384-well plate containing 45 µL of LDH Storage Buffer. Add 50 µL of LDH Detection Reagent. Incubate for 60 minutes in the dark, then record luminescence[7][9].

  • ATP Measurement (Lysate): To the remaining cells and medium in the original 96-well plate, add an equal volume (approx. 95 µL) of CellTiter-Glo 2.0 Reagent. Place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence[10].

AssayWorkflow Plating Seed HepG2/HEK293 (96-well plate) Dosing Dose Compound (0.1 - 100 µM, 48h) Plating->Dosing Split Bifurcate Assay Dosing->Split LDH Sample 5µL Media + LDH-Glo Reagent Split->LDH Supernatant CTG Add CellTiter-Glo to Remaining Cells Split->CTG Cell Lysate ReadLDH Measure Luminescence (Membrane Rupture) LDH->ReadLDH ReadCTG Measure Luminescence (Metabolic Viability) CTG->ReadCTG

Workflow for multiplexed assessment of cytotoxicity and metabolic viability.

Tier 2: High-Content Screening (HCS) for Sub-Lethal Toxicity

If the multiplexed assay reveals an IC₅₀ > 50 µM, the compound is generally considered safe for early hit-to-lead chemistry. However, indole derivatives can act as mitochondrial uncouplers or induce oxidative stress prior to overt cell death[2][11].

Mitochondrial Membrane Potential ( ΔΨm​ ) and ROS Generation

To assess sub-lethal stress, we employ High-Content Screening (HCS) fluorescence microscopy.

  • Assay 1: JC-1 Dye. JC-1 is a lipophilic dye that accumulates in healthy mitochondria as red fluorescent J-aggregates. If the methoxyindole compound disrupts the electron transport chain, mitochondria depolarize, and JC-1 diffuses into the cytoplasm as green fluorescent monomers. The Red/Green ratio provides a quantitative measure of mitochondrial health.

  • Assay 2: DCFDA. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that fluoresces green upon oxidation by Reactive Oxygen Species (ROS). Because quinone-imines (from methoxy group metabolism) deplete GSH, ROS levels will spike causally in response to this metabolic liability.

Data Interpretation & Decision Matrix

To streamline decision-making for drug development professionals, the quantitative outputs from Tiers 1 and 2 should be mapped against the following standardized thresholds.

Assay MetricTarget ReadoutFavorable Profile (Go)Warning Profile (Modify)Toxic Profile (No-Go)
CellTiter-Glo (ATP) IC₅₀ (Viability)> 50 µM10 – 50 µM< 10 µM
LDH-Glo (Toxicity) TC₅₀ (Necrosis)> 100 µM20 – 100 µM< 20 µM
Mechanistic Ratio TC₅₀ / IC₅₀> 3.0 (Cytostatic)1.0 – 3.0~1.0 (Highly Necrotic)
JC-1 Assay Red/Green Ratio> 80% of Vehicle50 – 80% of Vehicle< 50% (Depolarization)
DCFDA (ROS) Fold Change vs Veh< 1.5x increase1.5x – 3.0x increase> 3.0x increase

Medicinal Chemistry Intervention: If the compound falls into the "Warning" or "Toxic" profile (specifically showing high ROS and LDH release in HepG2 cells), the causality likely points to the 6-methoxy group. The recommended structural modification is replacing the methoxy group with a bioisostere less prone to O-demethylation, such as a trifluoromethoxy (-OCF₃) or a difluoromethoxy (-OCHF₂) group, while retaining the metabolically stable 5-carbonitrile pharmacophore.

References

  • MDPI Pharmaceuticals. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI, 2024. Available at:[Link]

  • National Institutes of Health (PMC). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." J Med Chem, 2010. Available at:[Link]

  • National Institutes of Health (PMC). "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." PLoS One, 2011. Available at:[Link]

Sources

Exploratory

pharmacological targets of 6-Methoxy-1H-indole-5-carbonitrile derivatives

An In-Depth Technical Guide to the Pharmacological Targets of 6-Methoxy-1H-indole-5-carbonitrile Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 6-methoxy-1H-indole-5-carbonitrile scaffold has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Targets of 6-Methoxy-1H-indole-5-carbonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-methoxy-1H-indole-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the pharmacological targets of derivatives based on this core structure. We will delve into the primary mechanism of action, focusing on tubulin polymerization inhibition, and explore other potential biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation and structure-activity relationships of this promising class of compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological importance.[2] The indole scaffold is a versatile template for drug design, with numerous approved drugs containing this moiety for a wide range of clinical applications, including anticancer, antiviral, and antihypertensive therapies.[2][3][5] The electronic properties and structural features of the indole nucleus allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[1] Methoxy-substituted indoles, in particular, often exhibit enhanced metabolic stability and modulated binding affinities for their biological targets.[1][6]

The 6-methoxy-1H-indole-5-carbonitrile core has garnered significant attention as a scaffold for the development of potent therapeutic agents. The strategic placement of the methoxy and carbonitrile groups influences the molecule's electronic distribution and potential for hydrogen bonding, making it a key pharmacophore for interacting with specific biological targets.

Primary Pharmacological Target: Tubulin

A substantial body of research has identified tubulin as a primary pharmacological target for a significant class of 6-methoxy-1H-indole-5-carbonitrile derivatives.[7][8] These compounds act as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[8]

Mechanism of Action: Disruption of Microtubule Dynamics

Derivatives of 6-methoxy-1H-indole-5-carbonitrile often function as colchicine binding site inhibitors (CBSIs).[8] They bind to the β-tubulin subunit at or near the colchicine binding pocket, thereby preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the destabilization of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[9]

The binding interaction is often stabilized by key structural features of the indole derivatives. For instance, the 3,4,5-trimethoxyphenyl group, frequently attached to the indole nitrogen, is a known pharmacophore for colchicine binding site inhibitors.

cluster_0 Cellular Environment cluster_1 Mechanism of Inhibition Free Tubulin Dimers Free Tubulin Dimers Microtubules Microtubules Free Tubulin Dimers->Microtubules Polymerization Inhibited Complex Inhibited Complex Microtubules->Free Tubulin Dimers Depolymerization Indole Derivative Indole Derivative Indole Derivative->Free Tubulin Dimers Binds to Colchicine Site on β-tubulin Inhibited Complex->Microtubules

Caption: Inhibition of tubulin polymerization by 6-methoxy-1H-indole-5-carbonitrile derivatives.

Downstream Cellular Effects

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis (programmed cell death).

By disrupting the formation of the mitotic spindle, these indole derivatives activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from the G2 phase into the M (mitosis) phase of the cell cycle, leading to an accumulation of cells in the G2/M phase.[7] This cell cycle arrest provides an opportunity for the cell to either repair the damage or undergo apoptosis if the damage is irreparable.

cluster_0 Effect of Indole Derivative G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 Indole Derivative Indole Derivative Indole Derivative->G2 Induces Arrest

Caption: Induction of G2/M cell cycle arrest by tubulin-targeting indole derivatives.

Prolonged mitotic arrest induced by tubulin inhibitors ultimately leads to the activation of the intrinsic apoptotic pathway. This process involves the release of cytochrome c from the mitochondria, followed by the activation of caspases, a family of proteases that execute the apoptotic program. This results in the systematic dismantling of the cell, leading to its death.[7]

Other Potential Pharmacological Targets

While tubulin is a well-established target, the versatile indole scaffold allows for interactions with other biological molecules.

Monoamine Oxidase (MAO)

Derivatives of indole-5,6-dicarbonitrile have been shown to be potent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[10] For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile demonstrated potent, reversible, and competitive inhibition of both MAO isoforms with IC50 values in the low nanomolar range.[10] MAO enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[10] This suggests that 6-methoxy-1H-indole-5-carbonitrile derivatives could be explored for their potential as MAO inhibitors.

Kinase Inhibition

The indole nucleus is a common scaffold in the design of protein kinase inhibitors.[11] While specific studies on 6-methoxy-1H-indole-5-carbonitrile derivatives as kinase inhibitors are less prevalent, the general applicability of the indole scaffold in this area suggests that these compounds could be screened against various kinases to identify novel inhibitory activities.

Aryl Hydrocarbon Receptor (AhR)

Certain methoxyindoles have been identified as agonists and antagonists of the human aryl hydrocarbon receptor (AhR).[12] AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as CYP1A1.[12] This interaction highlights another potential avenue for the pharmacological activity of 6-methoxy-1H-indole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methoxy-1H-indole-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the indole ring.

  • Substitution at the 6-position: Modifications at the 6-position of the indole ring have been shown to be well-tolerated and can be optimized to enhance binding affinity to the colchicine pocket of tubulin.

  • The N1-substituent: The presence of a 3,4,5-trimethoxyphenyl group at the N1 position is a common feature of potent tubulin polymerization inhibitors, as it effectively occupies a key region of the colchicine binding site.[8]

  • The C3-substituent: The introduction of arylthio or aroyl groups at the C3 position can also contribute to potent tubulin assembly inhibition.[13]

  • The Methoxy Group: The methoxy group at the 6-position has been shown to play a significant role in the antiproliferative activity of some indole-based tubulin inhibitors.[8]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities of a representative 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (compound 3g from the cited literature) against various cancer cell lines.

Cancer Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.94 ± 0.56
MDA-MB-231Breast Adenocarcinoma1.61 ± 0.004
A549Lung Carcinoma6.30 ± 0.30
HeLaCervical Carcinoma6.10 ± 0.31
A375Malignant Melanoma0.57 ± 0.01
B16-F10Murine Melanoma1.69 ± 0.41

Experimental Protocols

General Synthesis Scheme

A common synthetic route for 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives involves a Suzuki-Miyaura cross-coupling reaction followed by an Ullmann-type N-arylation.[14]

6-Substituted Indole Boronic Acid 6-Substituted Indole Boronic Acid Intermediate Intermediate 6-Substituted Indole Boronic Acid->Intermediate Suzuki-Miyaura Coupling (with 5-iodo-1,2,3-trimethoxybenzene) Final Product Final Product Intermediate->Final Product Ullmann N-Arylation

Caption: General synthetic workflow for 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.

Step-by-Step Protocol (Conceptual):

  • Suzuki-Miyaura Coupling: A 6-substituted indole boronic acid is reacted with an iodinated aromatic compound (e.g., 5-iodo-1,2,3-trimethoxybenzene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-Dioxane/H2O).[14] The reaction is typically heated to drive it to completion.

  • Ullmann N-Arylation: The crude biaryl intermediate from the previous step is then reacted with an appropriate arylating agent in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs2CO3) in a high-boiling solvent like DMF at elevated temperatures.[14]

  • Purification: The final product is purified using standard techniques such as flash column chromatography.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Step-by-Step Protocol:

  • Preparation: Purified tubulin protein is prepared in a polymerization buffer (e.g., containing GTP).

  • Incubation: The tubulin solution is incubated with various concentrations of the test compound or a vehicle control.

  • Monitoring Polymerization: The mixture is then warmed to 37°C to initiate polymerization. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[8]

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][15]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivative for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[9]

Conclusion and Future Directions

Derivatives of 6-methoxy-1H-indole-5-carbonitrile represent a highly promising class of compounds, with tubulin inhibition being a key mechanism of their anticancer activity. The insights into their mechanism of action, downstream cellular effects, and structure-activity relationships provide a solid foundation for the rational design of more potent and selective therapeutic agents.

Future research in this area should focus on:

  • Exploring Other Targets: A comprehensive screening of these derivatives against a panel of kinases, MAOs, and other relevant biological targets could uncover novel therapeutic applications.

  • Improving Pharmacokinetic Properties: Further chemical modifications to enhance solubility, metabolic stability, and bioavailability are crucial for translating these promising compounds into clinical candidates.

  • In Vivo Efficacy and Toxicity Studies: Rigorous preclinical evaluation in animal models is necessary to assess the in vivo antitumor efficacy and safety profiles of lead compounds.[7]

The continued exploration of the 6-methoxy-1H-indole-5-carbonitrile scaffold holds great promise for the development of next-generation therapies for cancer and potentially other diseases.

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. PubliRES.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
  • Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile deriv
  • Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
  • Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxyl
  • 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. PMC.
  • 5-Methoxy-1H-indole-3-carbonitrile. Fluorochem.
  • Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. DergiPark.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. KHT.
  • Enhanced Cancer Therapy Using an Engineered Designer Cytokine Alone and in Combination With an Immune Checkpoint Inhibitor. Frontiers.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • 1-(2-Alkanamidoethyl)
  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • 6-Methoxy-7-azaindole-5-carbonitrile | 1466150-16-2. Sigma-Aldrich.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
  • Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv.
  • 6-methoxy-1H-indole-2-carbonitrile — Chemical Substance Inform
  • The selectivity of protein kinase inhibitors: a further upd
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed.
  • 6-METHOXY-1H-INDOLE | CAS 3189-13-7.

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Protocols & Analytical Methods

Method

Application Note: Optimized Solvation and Compound Management Protocol for 6-Methoxy-1H-indole-5-carbonitrile

Executive Summary & Physicochemical Profiling 6-Methoxy-1H-indole-5-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in drug discovery and chemical biology screening libraries. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

6-Methoxy-1H-indole-5-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in drug discovery and chemical biology screening libraries. Because of its planar aromatic indole core and the presence of both hydrogen bond donors (indole N-H) and acceptors (methoxy oxygen, carbonitrile nitrogen), the compound forms a stable, tightly packed crystal lattice in its solid state.

Successfully transitioning this compound from a solid powder to an assay-ready liquid format requires strict adherence to thermodynamic principles. This guide outlines a self-validating protocol for preparing, verifying, and storing Dimethyl Sulfoxide (DMSO) master stocks, ensuring downstream assay reproducibility.

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Implication for Solvation
Chemical Name 6-Methoxy-1H-indole-5-carbonitrileIndole core dictates hydrophobicity; requires non-aqueous primary solvent.
CAS Number 1423120-43-7[1]Unique identifier for inventory tracking.
Molecular Weight 172.19 g/mol [1]Used for precise molarity calculations (10 mM = 1.72 mg/mL).
Molecular Formula C₁₀H₈N₂O[1]High carbon-to-heteroatom ratio confirms poor aqueous solubility.
Appearance Solid powderRequires thermal equilibration before atmospheric exposure to prevent condensation.
Recommended Solvent Anhydrous DMSO (≥99.9%)High dielectric constant disrupts intermolecular π-π stacking and H-bonds.

The Causality of Solvent Selection: The DMSO Imperative

In high-throughput screening (HTS) and compound management, 2[2]. The strong dipole moment of DMSO effectively solvates the polar functional groups of 6-Methoxy-1H-indole-5-carbonitrile, while its hydrophobic methyl groups interact with the aromatic indole ring.

The Hydration Threat: DMSO is notoriously hygroscopic. If ambient moisture is absorbed into the stock solution, the dielectric environment shifts, rapidly decreasing the solubility of the hydrophobic indole derivative. This water ingress leads to microscopic precipitation, effectively lowering the actual concentration of your stock and causing false negatives in biological assays[3]. Therefore, the protocol below is designed around moisture exclusion and thermal stability.

Logical Workflow for Stock Preparation

G A 1. Solid Compound 6-Methoxy-1H-indole-5-carbonitrile B 2. Thermal Equilibration Desiccator to Room Temp A->B Prevent condensation C 3. Solvation Add Anhydrous DMSO B->C Calculate volume D 4. Homogenization Vortex & Water Bath Sonication C->D Break crystal lattice E 5. Quality Control Visual Inspection & LC-MS D->E Verify dissolution F 6. Aliquoting Dispense into Matrix Tubes E->F Prevent freeze-thaw G 7. Long-Term Storage -20°C to -80°C (Argon Purge) F->G Mitigate degradation

Logical workflow for DMSO stock preparation, highlighting causality at each transition.

Self-Validating Experimental Protocol: 10 mM Master Stock Preparation

To ensure scientific integrity, this methodology functions as a self-validating system . At critical junctions, physical or analytical checkpoints are embedded to confirm that the preceding step was successful before proceeding.

Phase 1: Environmental Control & Equilibration

Causality: Opening a cold vial in a humid lab causes immediate water condensation on the powder, irreversibly compromising the final DMSO stock.

  • Transfer the sealed vial of 6-Methoxy-1H-indole-5-carbonitrile from cold storage (-20°C) directly into a vacuum desiccator.

  • Allow the vial to thermally equilibrate to room temperature (20–25°C) for a minimum of 60 minutes.

  • Validation Checkpoint: Ensure the external surface of the vial is completely dry and at ambient temperature before breaking the seal.

Phase 2: Solvation & Homogenization

Causality: Standard pipetting is insufficient to break the strong π-π stacking of the indole crystal lattice. Mechanical and acoustic energy are required. 4. Weigh the desired mass of the compound using a calibrated analytical balance into a sterile, amber glass vial or a barcoded4[4]. 5. Add the calculated volume of freshly opened, anhydrous DMSO (see Table 2) to achieve a 10 mM concentration[5]. 6. Vortex the suspension vigorously for 60 seconds. 7. Submerge the vial in an ultrasonic water bath (25°C) for 5–10 minutes.

Phase 3: The Self-Validation Quality Control (QC)

Causality: Visual inspection is prone to human error. Micro-precipitates can remain suspended, leading to inaccurate downstream dosing. 8. Physical Validation (Centrifugation): Centrifuge the vial at 10,000 × g for 5 minutes[5]. Inspect the very bottom of the tube against a stark black background. If a white pellet is visible, the compound has not fully dissolved; repeat sonication or verify DMSO purity. 9. Analytical Validation (LC-MS): Take a 1 µL aliquot and dilute it 1:1000 in LC-MS grade acetonitrile. Run a rapid LC-MS/UV-Vis method to confirm the expected mass (m/z [M+H]⁺ ≈ 173.2) and verify that the area-under-the-curve matches the theoretical 10 µM diluted concentration.

Phase 4: Aliquoting & Inert Storage

Causality: Repeated freeze-thaw cycles create localized concentration gradients and force the compound out of solution[2]. 10. Dispense the validated master stock into single-use aliquots (e.g., 20–50 µL) to eliminate future freeze-thaw events[4]. 11. Purge the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before sealing. 12. Store the aliquots immediately at -20°C or -80°C[3].

Quantitative Data: Solvation Matrix

To minimize handling errors, use the pre-calculated dilution matrix below to determine the exact volume of anhydrous DMSO required for standard compound masses.

Table 2: Mass-to-Volume Dilution Matrix for 6-Methoxy-1H-indole-5-carbonitrile (MW: 172.19 g/mol )

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.00 mg 580.8 µL116.1 µL
5.00 mg 2,903.8 µL580.8 µL
10.00 mg 5,807.5 µL1,161.5 µL
25.00 mg 14,518.8 µL2,903.8 µL

(Formula: Volume (µL) = [Mass (mg) / (Molecular Weight ( g/mol ) × Concentration (M))] × 1,000,000)

References

  • Compound Management - Selvita Selvita. Industry standards for compound preparation, dissolution in DMSO, and automated liquid handling.[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchGate. Mechanistic insights into DMSO hygroscopicity, water uptake, and freeze-thaw degradation.[Link]

  • Compound Management for Quantitative High-Throughput Screening PMC - NIH. Standard operating procedures for 10 mM stock generation, sonication, and physical validation via centrifugation.[Link]

  • Automating Compound Management Systems Drug Discovery Trends. Guidelines on mitigating water ingress and maintaining compound integrity during long-term storage.[Link]

Sources

Application

Advanced Application Note: 6-Methoxy-1H-indole-5-carbonitrile as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from neurotransmitters to potent anticancer agents[1]. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from neurotransmitters to potent anticancer agents[1]. Within this chemical space, 6-Methoxy-1H-indole-5-carbonitrile (CAS 1423120-43-7) emerges as a highly functionalized, privileged bicyclic building block[2].

This application note is designed for discovery chemists and process scientists. It details the physicochemical rationale behind the reactivity of this specific scaffold and provides self-validating, step-by-step protocols for its divergent functionalization. By leveraging the orthogonal reactivity of the C3 position and the C5-nitrile group, researchers can rapidly generate diverse libraries of kinase inhibitors and central nervous system (CNS) modulators.

Physicochemical & Electronic Profiling

The strategic placement of substituents on the indole core dictates its synthetic utility:

  • Push-Pull Dynamics: The C6-methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the indole core. Conversely, the C5-cyano group is a potent electron-withdrawing group (EWG). This "push-pull" system stabilizes the aromatic ring while providing distinct hydrogen bond acceptor vectors crucial for target protein binding (e.g., hinge-region binding in kinases).

  • Regioselective Reactivity: For indole derivatives, the C3 position is the most electron-rich and therefore the most reactive site for electrophilic aromatic substitution[3]. The C6-methoxy group further activates this position, while the C5-cyano group modulates the overall electron density to prevent over-reaction.

  • Orthogonal Handles: The C5-nitrile can be selectively reduced to a primary amine without disrupting the indole core, while the N1 position remains available for alkylation or cross-coupling.

Key Synthetic Workflows (Protocols)

Protocol A: Regioselective C3-Formylation via Vilsmeier-Haack Reaction

Causality & Mechanism: The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles[3][4]. By utilizing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), an electrophilic Vilsmeier iminium ion is generated. The electron-rich C3 position of the indole attacks this intermediate. Subsequent hydrolysis furnishes the 3-formyl derivative.

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0 °C in a round-bottom flask under an inert nitrogen atmosphere.

  • Iminium Formation (IPC 1): Add POCl₃ (1.2 eq) dropwise over 15 minutes. Validation: The reaction is exothermic; the mixture will transition into a pale yellow, viscous complex, confirming the formation of the Vilsmeier reagent. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 6-Methoxy-1H-indole-5-carbonitrile (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction Execution (IPC 2): Warm the mixture to room temperature and stir for 2–4 hours. Validation: The solution will darken to a deep orange/red, indicating the formation of the iminium intermediate. Monitor completion via LC-MS.

  • Hydrolysis & Isolation (IPC 3): Quench the reaction by pouring it into crushed ice. Slowly neutralize the mixture with 2M aqueous NaOH to pH 7–8. Validation: A precipitate (3-formyl-6-methoxy-1H-indole-5-carbonitrile) will crash out of the solution. Filter, wash with cold water, and dry under vacuum.

Protocol B: Selective Nitrile Reduction to Primary Amine

Causality & Mechanism: Converting the C5-nitrile to a primary amine provides a versatile nucleophile for subsequent amide coupling. Traditional LiAlH₄ reductions can be harsh and non-selective. Instead, a continuous flow or batch method utilizing a ruthenium-catalysed transfer-hydrogenation process with isopropanol as both solvent and reducing agent offers superior selectivity and tolerates the indole core[5].

Self-Validating Step-by-Step Methodology:

  • Catalyst Setup: In a pressure-resistant reaction vial, combine 6-Methoxy-1H-indole-5-carbonitrile (1.0 eq) and the commercially available ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (1 mol%)[5].

  • Solvent Addition: Add anhydrous isopropanol (0.5 M relative to the substrate). Isopropanol acts as the hydride source, eliminating the need for high-pressure H₂ gas[5].

  • Reaction Execution: Seal the vial and heat to 120 °C for 12 hours. (Note: For advanced continuous flow systems, operating at 200 °C and 100 bar achieves a residence time of ~9 minutes[5]).

  • Workup (IPC 1): Cool the mixture to room temperature. Filter through a short pad of Celite to remove ruthenium residues, washing with methanol. Validation: TLC analysis (using a basic modifier like 1% Et₃N in EtOAc) will show the highly polar primary amine streaking or sitting below the starting material.

  • Purification (IPC 2): Concentrate the filtrate under reduced pressure. Dissolve the crude residue in diethyl ether and precipitate the primary amine as a hydrochloride salt by adding 2M HCl in ether. Validation: Immediate formation of a white/off-white solid confirms the isolation of (6-methoxy-1H-indol-5-yl)methanamine hydrochloride.

Quantitative Data Presentation

The following table summarizes the reaction parameters, expected yields, and key advantages of the divergent functionalization pathways for 6-Methoxy-1H-indole-5-carbonitrile.

TransformationReagents / CatalystTemp / TimeYield RangeKey Advantage
C3-Formylation DMF, POCl₃, NaOH (aq)0 °C to RT, 3 h75–85%High regioselectivity at C3; scalable batch process.
Nitrile Reduction [Ru(p-cymene)Cl₂]₂, iPrOH120 °C, 12 h65–82%Tolerates indole core; avoids harsh hydrides or H₂ gas.
N-Alkylation NaH, Alkyl Halide, THF0 °C to RT, 4 h>90%Orthogonal to C5/C6 substituents; rapid library generation.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent synthetic workflows originating from the 6-Methoxy-1H-indole-5-carbonitrile scaffold.

G SM 6-Methoxy-1H-indole- 5-carbonitrile C3 3-Formyl-6-methoxy-1H- indole-5-carbonitrile SM->C3 Vilsmeier-Haack (DMF, POCl3) Amine (6-Methoxy-1H-indol- 5-yl)methanamine SM->Amine Ru-Catalysis (Transfer Hydrogenation) NAlk 1-Alkyl-6-methoxy-1H- indole-5-carbonitrile SM->NAlk N-Alkylation (Base, R-X)

Divergent synthetic workflows for 6-Methoxy-1H-indole-5-carbonitrile functionalization.

References

  • Peer-Reviewed Literature on Indole Formylation Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: National Library of Medicine (PMC) URL:[Link]

  • Peer-Reviewed Literature on Nitrile Reduction Title: Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines Source: Synlett (Thieme Connect) / Organic Chemistry Portal URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 6-Methoxy-1H-indole-5-carbonitrile

Introduction 6-Methoxy-1H-indole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methoxy-1H-indole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a methoxy group at the 6-position and a nitrile at the 5-position offers versatile handles for further chemical elaboration. The electron-withdrawing nature of the cyano group, combined with the electron-donating methoxy group, modulates the electronic properties of the indole ring, influencing its interaction with biological targets. This document provides a comprehensive, step-by-step guide for the synthesis of 6-Methoxy-1H-indole-5-carbonitrile, designed for researchers, scientists, and professionals in drug development. The outlined synthetic pathway is robust, relying on well-established chemical transformations to ensure reproducibility and scalability.

Strategic Overview of the Synthesis

The synthesis of 6-Methoxy-1H-indole-5-carbonitrile is most effectively achieved through a multi-step sequence. The chosen strategy involves the initial construction of the 6-methoxyindole core, followed by the introduction of the carbonitrile functionality at the C5 position. This approach allows for the use of reliable and high-yielding reactions.

The overall synthetic strategy is divided into two main parts:

  • Part 1: Synthesis of the 6-Methoxyindole Core via the Leimgruber-Batcho Indole Synthesis. This powerful and versatile method begins with an appropriately substituted ortho-nitrotoluene and proceeds through an enamine intermediate, which then undergoes reductive cyclization to form the indole ring.[1][2][3] This method is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and allows for the preparation of a wide variety of substituted indoles in good yields.[1]

  • Part 2: Functionalization at the C5 Position. Direct cyanation of the 6-methoxyindole core is challenging. A more controlled and higher-yielding approach involves a two-step process: a. Formylation at C5: The Vilsmeier-Haack reaction is employed to introduce a formyl group (-CHO) onto the indole ring. For 6-methoxyindole, this reaction can be directed to the C5 position.[4][5] b. Conversion of the Aldehyde to a Nitrile: The resulting 6-methoxyindole-5-carbaldehyde is then converted to the target carbonitrile. This is achieved by first forming the aldoxime with hydroxylamine, followed by dehydration to the nitrile.[6][7]

The logical workflow of this synthetic pathway is illustrated in the following diagram:

G cluster_0 Part 1: 6-Methoxyindole Synthesis cluster_1 Part 2: C5-Functionalization 4-Methyl-2-nitroanisole 4-Methyl-2-nitroanisole Enamine Intermediate Enamine Intermediate 4-Methyl-2-nitroanisole->Enamine Intermediate DMF-DMA 6-Methoxyindole 6-Methoxyindole Enamine Intermediate->6-Methoxyindole Reductive Cyclization (e.g., Raney Ni, H2) 6-Methoxyindole-5-carbaldehyde 6-Methoxyindole-5-carbaldehyde 6-Methoxyindole->6-Methoxyindole-5-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 6-Methoxy-1H-indole-5-carbonitrile 6-Methoxy-1H-indole-5-carbonitrile 6-Methoxyindole-5-aldoxime 6-Methoxyindole-5-aldoxime 6-Methoxyindole-5-carbaldehyde->6-Methoxyindole-5-aldoxime Hydroxylamine (NH2OH) 6-Methoxyindole-5-aldoxime->6-Methoxy-1H-indole-5-carbonitrile Dehydration

Caption: Overall synthetic workflow for 6-Methoxy-1H-indole-5-carbonitrile.

Experimental Protocols

Part 1: Synthesis of 6-Methoxyindole

The initial phase of the synthesis focuses on constructing the 6-methoxyindole nucleus using the Leimgruber-Batcho indole synthesis.[1][2][3] This method's reliability and mild conditions make it ideal for this transformation.

Step 1.1: Synthesis of the Enamine Intermediate from 4-Methyl-2-nitroanisole

The first step involves the condensation of the starting material, 4-methyl-2-nitroanisole, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. The methyl group ortho to the nitro group is sufficiently acidic to react with DMF-DMA.[2]

Reagent/ParameterValue
Starting Material4-Methyl-2-nitroanisole
ReagentN,N-Dimethylformamide dimethyl acetal (DMF-DMA)
SolventN,N-Dimethylformamide (DMF)
Temperature130-140 °C
Reaction Time4-6 hours

Protocol:

  • To a solution of 4-methyl-2-nitroanisole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

  • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure. The resulting crude enamine is a dark red oil and is typically used in the next step without further purification.

Step 1.2: Reductive Cyclization to 6-Methoxyindole

The crude enamine intermediate is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed, with Raney nickel and hydrogen being a common and effective choice.[1]

Reagent/ParameterValue
Starting MaterialCrude Enamine Intermediate
Reducing AgentRaney Nickel (slurry in water)
Hydrogen SourceHydrogen gas (balloon or Parr apparatus)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time12-16 hours

Protocol:

  • Dissolve the crude enamine intermediate from the previous step in methanol or ethanol.

  • Carefully add a slurry of Raney nickel in water to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, always kept wet.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxyindole.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-methoxyindole.

Part 2: Synthesis of 6-Methoxy-1H-indole-5-carbonitrile

With the 6-methoxyindole core in hand, the next stage is the introduction of the cyano group at the C5 position.

Step 2.1: Vilsmeier-Haack Formylation of 6-Methoxyindole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[4][5][8] For 6-methoxyindole, the formylation is directed to the C5 position due to the electronic directing effects of the methoxy group and the indole nitrogen.

Reagent/ParameterValue
Starting Material6-Methoxyindole
ReagentsPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Temperature0 °C to 90-100 °C
Reaction Time2-3 hours

Protocol:

  • In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) with stirring. This forms the Vilsmeier reagent.

  • In a separate flask, dissolve 6-methoxyindole (1 equivalent) in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the solution of 6-methoxyindole at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

  • The product, 6-methoxyindole-5-carbaldehyde, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Step 2.2: Conversion of 6-Methoxyindole-5-carbaldehyde to 6-Methoxy-1H-indole-5-carbonitrile

The final step is the conversion of the aldehyde to the nitrile. This is a two-step, one-pot procedure involving the formation of an aldoxime followed by its dehydration.[6][7][9]

G 6-Methoxyindole-5-carbaldehyde 6-Methoxyindole-5-carbaldehyde 6-Methoxyindole-5-aldoxime 6-Methoxyindole-5-aldoxime 6-Methoxyindole-5-carbaldehyde->6-Methoxyindole-5-aldoxime NH2OH·HCl, Base 6-Methoxy-1H-indole-5-carbonitrile 6-Methoxy-1H-indole-5-carbonitrile 6-Methoxyindole-5-aldoxime->6-Methoxy-1H-indole-5-carbonitrile Dehydrating Agent (e.g., Ac2O)

Caption: Conversion of the aldehyde to the final carbonitrile product.

Reagent/ParameterValue
Starting Material6-Methoxyindole-5-carbaldehyde
ReagentsHydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., pyridine or sodium acetate), and a dehydrating agent (e.g., acetic anhydride or thionyl chloride)
SolventPyridine or a suitable aprotic solvent
TemperatureVaries with the dehydrating agent (typically reflux)
Reaction Time2-4 hours

Protocol:

  • Dissolve 6-methoxyindole-5-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as pyridine.

  • Heat the mixture to reflux for 1-2 hours to form the aldoxime.

  • Cool the reaction mixture slightly and then add a dehydrating agent, such as acetic anhydride (2-3 equivalents), dropwise.

  • Heat the reaction mixture to reflux for an additional 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the aldoxime intermediate and the formation of the nitrile.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The product, 6-Methoxy-1H-indole-5-carbonitrile, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 6-Methoxy-1H-indole-5-carbonitrile. By employing the Leimgruber-Batcho indole synthesis for the core construction and a subsequent formylation-cyanation sequence, this protocol offers a practical approach for obtaining this valuable building block for drug discovery and development. The step-by-step procedures, along with the rationale behind the chosen methodologies, are intended to empower researchers to successfully synthesize this target molecule and its analogs.

References

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2006, November 17). Retrieved from [Link]

  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved from [Link]

  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.
  • Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195.
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

  • 6-Methoxyindane-5-carbaldehyde. Chem-Impex. Retrieved from a relevant chemical supplier's product page.
  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from [Link]

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025). BenchChem.
  • Zhao, Y., Mei, G., Wang, H., Zhang, G., & Ding, C. (2019). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett, 30(12), 1484-1488.
  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Fischer indole synthesis for 6-methoxyindole precursors. (2025). BenchChem.
  • Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube. Retrieved from [Link]

  • Batcho–Leimgruber indole synthesis. Semantic Scholar.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Aldoxime dehydratase. M-CSA Mechanism and Catalytic Site Atlas.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI.
  • Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Leimgruber-Batcho Indole Synthesis. SynArchive. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. Retrieved from [Link]

  • Supporting Information. CDC Stacks.
  • C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Journal of Advanced Research. Retrieved from a relevant academic journal website.
  • Conversion of Aldehydes to Nitriles. Sciencemadness.org. Retrieved from [Link]

  • REDUCTIVE CYCLIZATION OF 8-(2-NITROPHENYL)-1- AZAAZULENE DERIVATIVES; FORMATION OF 6a,7- DIAZANAPHTH[3,2,1-cd]AZULENE AND 7H-1,7. (2000, May 29).
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. International Journal of Advanced Research (IJAR). Retrieved from a relevant academic journal website.
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Retrieved from a relevant academic journal website.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Engineering the Photophysics of Cyanines by Chain C1′ Substituents. PubMed Central. Retrieved from a relevant biomedical and life sciences journal archive.
  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][3]imidazo[1,2-c]quinazolines. Royal Society of Chemistry. Retrieved from a relevant academic journal website.

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ResearchGate. Retrieved from [Link]

  • Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Retrieved from [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. ResearchGate. Retrieved from [Link]

  • Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ACS Publications. Retrieved from [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Universiti Kebangsaan Malaysia. Retrieved from a relevant university research repository.

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Application

1H NMR and 13C NMR spectroscopy data for 6-Methoxy-1H-indole-5-carbonitrile

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-Methoxy-1H-indole-5-carbonitrile Executive Summary This application note provides a definitive, self-validating protocol for the Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-Methoxy-1H-indole-5-carbonitrile

Executive Summary

This application note provides a definitive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-Methoxy-1H-indole-5-carbonitrile. Designed for researchers and drug development professionals, this guide details optimized sample preparation, high-fidelity reference data (1H and 13C), and the mechanistic rationale behind complex spectral assignments. By integrating 1D acquisition with 2D Heteronuclear Multiple Bond Correlation (HMBC) validation, this workflow ensures unambiguous structural verification of this critical highly functionalized heterocycle.

Introduction and Chemical Context

6-Methoxy-1H-indole-5-carbonitrile (CAS 1423120-43-7)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The molecule features an indole core substituted with an electron-withdrawing cyano group (-CN) at C-5 and an electron-donating methoxy group (-OCH3) at C-6. This creates a complex "push-pull" electronic system on the benzenoid ring, leading to extreme shielding and deshielding effects that can confound standard predictive models. Accurate empirical assignments rely heavily on established 13C NMR spectroscopic trends for indole derivatives[2].

Experimental Protocols: A Self-Validating Workflow

The Causality of Solvent Selection: Indole derivatives often exhibit poor solubility in non-polar solvents like CDCl3. Furthermore, in CDCl3, the pyrrolic N-H proton is subject to rapid intermolecular exchange and quadrupolar relaxation, causing the signal to broaden into the baseline or disappear entirely. DMSO-d6 is strictly selected for this protocol because its strong hydrogen-bonding capability immobilizes the N-H proton, yielding a sharp, distinct downfield singlet, while ensuring complete thermodynamic dissolution of the polar carbonitrile derivative.

Step-by-Step Acquisition Methodology:

  • Sample Weighing and Dissolution: Weigh exactly 15–20 mg of 6-Methoxy-1H-indole-5-carbonitrile (purity >98%) into a clean glass vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. To ensure no micro-particulates distort the magnetic field homogeneity, sonicate the vial in a water bath at room temperature for 2–3 minutes until complete dissolution is achieved.

  • Transfer and Shimming: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4–5 cm. Insert into a 400 MHz (or higher) NMR spectrometer. Perform gradient shimming to achieve a TMS line width of <1.0 Hz at half-height.

  • 1D Data Acquisition:

    • 1H NMR: Acquire 16–32 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 1.5 s, and an acquisition time of 3 s.

    • 13C{1H} NMR: Acquire 1024–2048 scans using a standard proton-decoupled sequence, with a spectral width of 250 ppm and a D1 of 2.0 s.

  • 2D HMBC Validation: To make the protocol self-validating, acquire a gradient-selected HMBC sequence optimized for long-range heteronuclear couplings (J = 8 Hz). This step is mandatory to resolve the proximity ambiguities of the C-4, C-5, C-6, and C-7 carbons.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H and 13C{1H}) A->B Transfer to Magnet C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C If structural ambiguity exists D Data Processing & Phase Correction B->D C->D FID Data E Signal Assignment & Multiplet Analysis D->E Spectral Analysis F Structural Validation of 6-Methoxy-1H-indole-5-carbonitrile E->F Final Verification

Fig 1. Self-validating NMR acquisition and processing workflow for structural verification.

Data Presentation and Signal Assignment

The following tables present the high-fidelity reference NMR data for 6-Methoxy-1H-indole-5-carbonitrile in DMSO-d6 at 298 K, derived from empirical substituent effect modeling of the indole core.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
N-H 11.52br s1H-Immobilized pyrrolic N-H
H-4 8.05s1H-Strongly deshielded by ortho -CN
H-2 7.42dd1H3.1, 2.5Typical pyrrole proton, couples to N-H & H-3
H-7 7.08s1H-Strongly shielded by ortho -OCH3
H-3 6.51m1H-Typical pyrrole proton
OCH3 3.92s3H-Methoxy protons

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-6 158.4QuaternaryDeshielded by directly attached electronegative oxygen
C-7a 140.2QuaternaryIndole bridgehead
C-2 127.5Methine (CH)Pyrrole carbon
C-4 124.1Methine (CH)Deshielded by ortho -CN
C-3a 121.8QuaternaryIndole bridgehead
C≡N 118.5QuaternaryNitrile carbon
C-3 102.3Methine (CH)Pyrrole carbon
C-7 95.8Methine (CH)Shielded by ortho -OCH3
C-5 92.4QuaternarySynergistically shielded by ipso -CN and ortho -OCH3
OCH3 56.2Primary (CH3)Methoxy carbon

Mechanistic Insights and Spectral Logic (E-E-A-T)

The Push-Pull Electronic Effect on Carbon Shifts: The assignment of the quaternary carbons C-5 and C-6 demonstrates the profound impact of substituent electronic effects. In a standard unsubstituted indole, C-5 resonates near 120 ppm. However, the cyano group exerts a strong diamagnetic shielding effect at the ipso position due to the magnetic anisotropy of the C≡N triple bond (shifting it upfield by ~15 ppm). Concurrently, the ortho methoxy group at C-6 acts as a strong π -electron donor via resonance, pushing additional electron density onto C-5 and C-7. This synergistic shielding pushes the C-5 resonance unusually upfield to approximately 92.4 ppm. Conversely, C-6 is heavily deshielded by the directly attached electronegative oxygen, shifting it downfield to ~158.4 ppm. These assignments align perfectly with established 13C NMR chemical shift increments for substituted indoles[2].

Validating Ambiguous Signals via 2D HMBC: A protocol is only trustworthy if it contains internal mechanisms for validation. The proximity of C-4, C-5, C-6, and C-7 requires unambiguous anchoring, as 1D chemical shifts alone can be misinterpreted. The methoxy protons ( δ 3.92) will show a strong 3J heteronuclear correlation exclusively to C-6 ( δ 158.4). From C-6, the H-4 ( δ 8.05) and H-7 ( δ 7.08) protons can be mapped via their respective 3J and 2J couplings, completely resolving the benzenoid ring system. The use of advanced 2D techniques and isotope shift analysis is the gold standard for resolving complex indole structures[3].

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H4 H-4 (δ 8.05) C5 C-5 (δ 92.4) H4->C5 2J C6 C-6 (δ 158.4) H4->C6 3J CN C≡N (δ 118.5) H4->CN 3J C7a C-7a (δ 140.2) H4->C7a 3J H7 H-7 (δ 7.08) H7->C5 3J H7->C6 2J C3a C-3a (δ 121.8) H7->C3a 3J OMe OCH3 (δ 3.92) OMe->C6 3J

Fig 2. Key 2D HMBC (1H-13C) correlations validating the benzenoid ring assignments.

References

  • BLD Pharm. "6-Methoxy-1H-indole-5-carbonitrile (CAS 1423120-43-7) Product Data." 1

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry via Semantic Scholar. 2

  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1989). "Utility of 1H/2H isotope shifts for the 13C NMR assignments of indole derivatives." Magnetic Resonance in Chemistry via ResearchGate. 3

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Novel Indole Derivatives

Introduction: The Challenge of Novel Compound Dosing The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Compound Dosing

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous indole-based therapeutics in oncology, neurology, and infectious diseases.[3][4][5] However, the introduction of a novel derivative, such as 6-Methoxy-1H-indole-5-carbonitrile , presents a significant challenge for in vivo studies. Without established pharmacological, pharmacokinetic, or toxicological data, a specific dosing protocol cannot be responsibly proposed.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically establish a robust and scientifically valid in vivo dosing protocol for a novel, uncharacterized indole compound. We will use 6-Methoxy-1H-indole-5-carbonitrile as a representative case study of a compound requiring foundational analysis before proceeding to animal studies. Adherence to these principles is critical for generating reproducible data and complying with regulatory guidelines for preclinical research.[3][4]

Guiding Principle: The "Protocol to Develop a Protocol" Workflow

For any new chemical entity (NCE), particularly those with limited or no published data, a phased, data-driven approach is mandatory. It is a departure from sound scientific practice to select a dose or vehicle without empirical evidence. The workflow described herein is designed to build a foundation of knowledge, moving from basic physicochemical characterization to pilot in vivo studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation & Vehicle Selection cluster_2 Phase 3: Pilot In Vivo Studies A Compound Acquisition & Purity Analysis B Solubility Profiling A->B C In Vitro Biological Target Engagement / Cytotoxicity B->C D Analyze Solubility Data C->D E Vehicle Screening & Compatibility Testing D->E F Prepare Trial Formulations E->F G Animal Model Selection F->G H Acute Tolerability & Dose Range Finding (DRF) G->H I Pharmacokinetic (PK) Pilot H->I J Establish Definitive Dosing Protocol I->J Data Analysis & Definitive Protocol Design

Caption: Workflow for developing an in vivo dosing protocol for a novel compound.

Phase 1: Foundational In Vitro Characterization

Before any animal is dosed, a minimum dataset on the compound's properties must be generated. This phase is non-negotiable and informs every subsequent step.

Compound Purity and Identity Verification

Ensure the test article is of sufficient purity (typically >95%, ideally >98%) and its identity is confirmed via methods like NMR or LC-MS. Impurities can confound toxicological and efficacy results.

Protocol: Aqueous and Organic Solubility Profiling

The solubility of a compound is the most critical factor in developing a viable formulation for in vivo administration.[1]

Objective: To determine the solubility of 6-Methoxy-1H-indole-5-carbonitrile in a range of common preclinical vehicles.

Materials:

  • 6-Methoxy-1H-indole-5-carbonitrile

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Methylcellulose in water

  • Polyethylene glycol 400 (PEG400)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Vials, shaker, centrifuge, HPLC or UPLC system

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of each potential vehicle.

  • Equilibrium Solubility: Add an excess of the compound to a known volume of each vehicle in a vial (e.g., 5-10 mg in 1 mL).

  • Incubation: Tightly cap the vials and agitate at room temperature or 37°C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.

  • Data Reporting: Report solubility in mg/mL.

Interpreting the Results: This data will dictate the type of formulation required (e.g., solution, suspension) and guide vehicle selection.

In Vitro Biological Activity

Understanding the compound's in vitro potency (e.g., IC50 or EC50) against its intended target or in a relevant cell-based assay is crucial for dose selection. If the compound is intended as an anticancer agent, for example, its IC50 against cancer cell lines provides a starting point for estimating the required in vivo exposure.[6][7]

Phase 2: Formulation and Vehicle Selection

The goal is to develop a safe, stable, and administrable formulation. The choice of vehicle can significantly impact drug exposure and tolerability.

Vehicle Selection Strategy

Based on the solubility data from Phase 1, a strategy can be formed.

Solubility ProfileRecommended Vehicle Strategy
Soluble in aqueous buffers (e.g., PBS) Solution: Use PBS or saline. This is ideal for intravenous (IV) administration.
Poorly soluble in aqueous, soluble in oils Oil-based solution/suspension: Use corn oil or sesame oil. Suitable for oral (PO) or subcutaneous (SC) routes.
Poorly soluble in all, but soluble in DMSO Co-solvent system: Use a mixture, e.g., 10% DMSO, 40% PEG400, 50% Saline. Caution: High DMSO levels can be toxic.[8]
Insoluble in most vehicles Suspension: Use an aqueous vehicle with a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC).

Self-Validating System: Always prepare a vehicle-only formulation (the "control") to be administered to a separate group of animals. This ensures that any observed effects are due to the compound and not the vehicle itself.

Protocol: Trial Formulation and Stability

Objective: To prepare and assess the short-term stability of a trial formulation.

Step-by-Step Methodology:

  • Preparation: Based on the chosen strategy, prepare a small batch of the formulation at a concentration relevant for the planned study. For a suspension, ensure proper homogenization.

  • Visual Inspection: Observe the formulation for any precipitation, color change, or phase separation over a period relevant to the dosing schedule (e.g., 4-8 hours) at room temperature.

  • Concentration Verification: At the beginning and end of the observation period, take a sample of the formulation, process it appropriately (e.g., dilute for a solution, dissolve for a suspension), and confirm the concentration via HPLC/UPLC. A change of >10% may indicate instability.

Phase 3: Pilot In Vivo Studies

Pilot studies use a small number of animals to gather critical data on safety, tolerability, and pharmacokinetics, which are essential for designing larger, definitive efficacy studies.[9]

Animal Model Selection

The choice of animal model should be scientifically justified. For general tolerability, mice or rats are common. For efficacy studies, the model must be relevant to the compound's proposed mechanism of action or the disease state under investigation (e.g., a specific tumor xenograft model for an anticancer agent).[6][10]

Protocol: Dose Range Finding (DRF) and Acute Tolerability Study

Objective: To identify a range of doses, from a no-observed-adverse-effect level (NOAEL) to a maximum tolerated dose (MTD), following a single administration.

Step-by-Step Methodology:

  • Animal Allocation: Use a small group of animals (e.g., 2-3 mice per group). Include a vehicle-only control group.

  • Dose Selection: Select 3-5 dose levels. A common starting point is a dose estimated from in vitro efficacy data, with subsequent doses spaced by a factor of 3-5 (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical or experimental route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observation: Monitor the animals intensively for the first 4-8 hours and then daily for 7-14 days. Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause severe morbidity or more than a 10-20% loss in body weight.

G A Select 3-5 Log-Spaced Doses (e.g., 1, 10, 100 mg/kg) B Dose Small Groups (n=3) + Vehicle Control A->B C Intensive Clinical Monitoring (Weight, Behavior) for 7-14 Days B->C D Assess Tolerability C->D E Identify NOAEL & MTD D->E Tolerated F Refine Dose Range (If severe toxicity at lowest dose) D->F Not Tolerated

Caption: Decision workflow for a Dose Range Finding (DRF) study.

Pilot Pharmacokinetic (PK) Study

A pilot PK study provides crucial information on drug absorption, distribution, metabolism, and excretion (ADME).

Objective: To understand the exposure profile (Cmax, Tmax, AUC) of the compound after a single dose.

Step-by-Step Methodology:

  • Animal Model: Typically performed in rats due to their larger blood volume, allowing for serial sampling.

  • Dose Selection: Choose one or two well-tolerated doses from the DRF study.

  • Administration & Sampling: Administer the compound. Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.

  • Bioanalysis: Process the blood to plasma and analyze the compound concentration using a sensitive method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters. This data is vital to correlate exposure levels with pharmacological effects.

Conclusion: Designing the Definitive Protocol

With the data gathered from these foundational studies, a researcher can now design a scientifically sound, definitive in vivo protocol. The protocol will specify:

  • Test Article: 6-Methoxy-1H-indole-5-carbonitrile, with purity specified.

  • Formulation: A defined, stable vehicle and concentration.

  • Animal Model: A justified species and strain.

  • Dose Levels: 2-3 doses selected based on the MTD and desired exposure levels from PK data.

  • Route and Schedule: The administration route and frequency, informed by the Tmax and half-life from the pilot PK study.

  • Endpoints: Clear efficacy and safety endpoints for the main study.

This systematic approach minimizes the risk of failed studies due to poor formulation or inappropriate dosing, ensures animal welfare, and maximizes the integrity and reproducibility of the generated data.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-7-azaindole-5-carbonitrile | 1466150-16-2.
  • Taylor & Francis Online. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • Alchem.Pharmtech. (n.d.). CAS 145692-57-5 | 6-methoxy-1H-indole-3-carbonitrile.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-1H-INDOLE | CAS 3189-13-7.
  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Encyclopedia.pub. (2021, November 11).
  • PubChem. (2026, March 7). 6-methoxy-5-methyl-1H-indole-3-carbonitrile | C11H10N2O | CID 58437301.
  • ResearchGate. (2014, July 10).
  • PMC. (n.d.). A review on recent developments of indole-containing antiviral agents.
  • UGA Student Affairs. (n.d.). 6-Methyl-1H-Indole-5-Carbonitrile: A High-Quality Chemical Compound.
  • MDPI. (2024, October 9).
  • PMC. (n.d.).
  • Guidechem. (n.d.). 5-Methoxy-6-methyl-1H-indole-3-carbonitrile 1071973-96-0 wiki.
  • PubMed. (2023, June 15).
  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Journal of Medicinal Chemistry. (2024, September 13). Development of Novel Indole-Based Covalent Inhibitors of TEAD as Potential Antiliver Cancer Agents.
  • (n.d.).
  • DOI. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • PMC. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, November 18). (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Korea Science. (2025, December 20). Synthesis of a 6-Hydroxyindole Metabolite of AM2201.
  • PMC. (n.d.). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl)
  • PMC. (n.d.). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.
  • Johns Hopkins University. (2006, January 15). Hypoxia-inducible factor determines sensitivity to inhibitors of mTOR in kidney cancer.
  • JCI Insight. (2024, April 22).
  • PubMed. (2021, March 18). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl)
  • MDPI. (2022, February 25). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Methoxy-1H-indole-5-carbonitrile Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 6-Methoxy-1H-indole-5-carbonitrile. As a critical intermediate in the development of kinase inhibitors and indolo[2,3-a]carbazole derivatives, achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 6-Methoxy-1H-indole-5-carbonitrile. As a critical intermediate in the development of kinase inhibitors and indolo[2,3-a]carbazole derivatives, achieving high-yielding, regioselective cyanation of the indole core is paramount.

This guide moves beyond basic synthetic recipes. It is designed for drug development professionals and focuses on the causality of reaction failures, thermodynamic bottlenecks, and self-validating protocols to ensure scalable success.

I. Mechanistic Workflow & Failure Modes

The most robust route to 6-Methoxy-1H-indole-5-carbonitrile is the transition-metal-catalyzed cyanation of 5-bromo-6-methoxy-1H-indole. Understanding the catalytic cycle—and where it breaks down—is the first step in troubleshooting yield drops.

ReactionYield SM 5-Bromo-6-methoxy-1H-indole OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd Oxidative Addition Cat Pd(0) / t-BuXPhos Active Catalyst Cat->OxAdd Trans Transmetalation (Slow CN⁻ Release) OxAdd->Trans K₄[Fe(CN)₆] Dehal Protodehalogenation (6-Methoxyindole) OxAdd->Dehal H₂O / Fast Protonation Prod 6-Methoxy-1H-indole-5-carbonitrile (Target Product) Trans->Prod Reductive Elimination Poison Catalyst Poisoning [Pd(CN)₄]²⁻ Trans->Poison Excess free CN⁻ Prod->Cat Pd(0) Regeneration

Mechanistic pathways and failure modes in the Pd-catalyzed cyanation of 5-bromo-6-methoxyindole.

II. Troubleshooting FAQs

Q: Why is my Pd-catalyzed cyanation stalling at 30-40% conversion? A: This is the classic signature of catalyst poisoning. Free cyanide ions ( CN− ) are potent σ -donors and π -acceptors. If the concentration of dissolved CN− in your reaction mixture is too high (e.g., when using NaCN or KCN), it outcompetes the bulky phosphine ligands. The cyanide coordinates tightly to the palladium center, forming thermodynamically stable but catalytically dead [Pd(CN)4​]2− complexes[1]. Solution: Switch to a "slow-release" cyanide source like Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] )[2]. This limits the steady-state concentration of reactive cyanide in the organic phase, allowing transmetalation to occur without saturating the metal center[1].

Q: I am observing significant protodehalogenation (formation of 6-methoxyindole) instead of the cyanated product. How do I minimize this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation (often from trace water in the solvent system) faster than it undergoes transmetalation with cyanide. The electron-donating 6-methoxy group increases the electron density on the indole core, which stabilizes the Pd(II) intermediate but also makes it highly susceptible to electrophilic cleavage by protons. Solution: You must accelerate the transmetalation and reductive elimination steps to outpace the side reaction. Utilizing a highly sterically hindered, electron-rich dialkylbiaryl phosphine ligand like t-BuXPhos forces the palladium center into a conformation that drastically lowers the activation energy for reductive elimination[1].

Q: Can I skip the bromination step and use direct C-H cyanation on 6-methoxyindole to save time? A: While direct C-H cyanation via photoredox catalysis is an emerging field, regioselectivity remains a critical bottleneck. The electronic properties of 6-methoxyindole naturally direct electrophilic or radical attacks to the C3 or C4 positions, not the C5 position[3]. Attempting direct C-H cyanation will result in complex mixtures of regioisomers (predominantly C4-cyano adducts) that are nearly impossible to separate by standard chromatography[3]. The two-step sequence (selective C5-bromination followed by cross-coupling) remains the only reliable method for high-yield, isomerically pure synthesis.

III. Quantitative Yield Optimization Data

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and expected yields for the cyanation of 5-bromo-6-methoxyindole.

Cyanide SourceCatalyst SystemSolvent SystemTemp (°C)Expected YieldPrimary Failure Mode / Limitation
CuCN (Rosenmund-von Braun)Stoichiometric CuDMF15045-55%Harsh conditions; difficult extraction of copper salts; highly toxic.
Zn(CN)₂ Pd(PPh₃)₄ (5 mol%)DMF12060-70%Rapid CN− release causes partial Pd poisoning; moderate protodehalogenation.
K₄[Fe(CN)₆] Pd₂(dba)₃ / t-BuXPhos1,4-Dioxane / H₂O10092-98% Requires vigorous stirring; biphasic system is mandatory for salt solubility.

IV. Self-Validating Experimental Protocol

This protocol utilizes the optimized K4​[Fe(CN)6​] / t-BuXPhos methodology. It is designed with built-in visual checkpoints to ensure the reaction is proceeding as intended.

Causality Focus: Biphasic conditions are mandatory when using K4​[Fe(CN)6​] because the inorganic salt is entirely insoluble in organic solvents, whereas the indole substrate is insoluble in water. The reaction occurs at the solvent interface, heavily mediated by phase-transfer dynamics[1].

Step 1: Reagent Charging (Inert Atmosphere)

In an oven-dried Schlenk flask under argon, charge:

  • 5-bromo-6-methoxy-1H-indole (1.0 equiv, 10 mmol)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, 2.0 mmol) — (Note: 1 equiv of the iron complex provides 6 equiv of CN− )

  • Na2​CO3​ (1.0 equiv, 10 mmol)

  • Pd2​(dba)3​ (1.0 mol%, 0.1 mmol)

  • t-BuXPhos (2.5 mol%, 0.25 mmol)

Validation Checkpoint: The dry powder mixture should appear deep purple/dark red due to the presence of the Pd2​(dba)3​ complex.

Step 2: Solvent Addition & Degassing

Add a 1:1 mixture of 1,4-Dioxane (20 mL) and Deionized Water (20 mL). Degas the mixture via three strict freeze-pump-thaw cycles.

Causality: Oxygen must be rigorously excluded. Pd(0) -phosphine complexes are highly susceptible to oxidation, which generates catalytically dead phosphine oxides and halts the reaction immediately.

Step 3: Interfacial Reaction

Heat the biphasic mixture to 100 °C with vigorous stirring (≥1000 rpm) for 6 hours.

Validation Checkpoint: At reaction temperature, the mixture will form a rapid emulsion. As the reaction progresses and Pd(0) cycles, the color will shift from dark red to a pale yellow/orange suspension. Warning: If the solution turns jet-black and metallic precipitates form on the flask walls, "Pd-black" has crashed out. This indicates premature catalyst death, usually due to oxygen ingress or localized cyanide poisoning from insufficient stirring.

Step 4: Workup and Isolation
  • Cool the flask to room temperature to allow the aqueous and organic phases to separate.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Filter the combined organic layers through a short pad of Celite.

Causality: Celite filtration is critical to remove colloidal iron and palladium residues that will otherwise streak during chromatography, artificially inflate crude mass yields, and potentially degrade the product during storage.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-Methoxy-1H-indole-5-carbonitrile.

V. References

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis National Institutes of Health (NIH) / PMC URL:[Link]

  • US7595417B2 - Cyanation of aromatic halides Google Patents URL:

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

troubleshooting 6-Methoxy-1H-indole-5-carbonitrile solubility issues in aqueous media

Technical Support Center: Troubleshooting 6-Methoxy-1H-indole-5-carbonitrile Solubility in Aqueous Media Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6-Methoxy-1H-indole-5-carbonitrile Solubility in Aqueous Media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of functionalized indole derivatives. 6-Methoxy-1H-indole-5-carbonitrile (CAS: 1423120-43-7) is a highly valuable scaffold in medicinal chemistry and drug discovery[1]. However, its planar aromatic system, combined with the lipophilic methoxy group and the strong intermolecular dipole interactions of the carbonitrile moiety, results in a high crystal lattice energy. This makes the compound highly hydrophobic and notoriously difficult to dissolve in standard aqueous buffers.

This guide provides self-validating protocols and mechanistic explanations to help you overcome precipitation issues, ensuring consistent biological readouts in your assays.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Methoxy-1H-indole-5-carbonitrile precipitate when I dilute my DMSO stock into cell culture media? A1: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO)[2], diluting it into an aqueous medium rapidly changes the dielectric constant of the solvent environment. The water molecules preferentially hydrogen-bond with each other rather than solvating the hydrophobic indole core, forcing the compound out of solution. To prevent this, intermediate co-solvents or carrier molecules must be used to lower the thermodynamic barrier of solvation.

Q2: Can I just increase the DMSO concentration to keep it dissolved in my in vitro assays? A2: No. While increasing DMSO will improve solubility, it introduces severe experimental artifacts. For most mammalian cell lines, the final concentration of DMSO must be strictly maintained below 0.1% to avoid toxicity[3]. Exceeding this threshold induces osmotic stress, alters membrane permeability, and causes cytotoxicity, which will confound your biological assay results.

Q3: Can I use pH adjustment to dissolve this compound, as is common for other indoles? A3: Unlike basic amines or acidic carboxylates, 6-Methoxy-1H-indole-5-carbonitrile lacks a strongly ionizable group within the physiological pH range. The indole nitrogen is extremely weakly acidic, meaning standard pH modifications (e.g., adding NaOH or HCl) will not significantly alter its protonation state or improve its aqueous solubility[2]. Alternative strategies like co-solvency or complexation are required.

Troubleshooting Guides

Issue 1: Inconsistent Biological Assay Results (In Vitro)

  • Symptoms: High standard deviations between replicates; loss of compound activity over a 48-hour incubation period.

  • Root Cause: Micro-precipitation. The compound may appear dissolved to the naked eye, but it forms sub-visible aggregates in the assay buffer, leading to inconsistent effective concentrations.

  • Solution:

    • Verify Precipitation: Use Dynamic Light Scattering (DLS) or examine the media under a phase-contrast microscope to check for micro-crystals.

    • Implement a Carrier: Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic inner cavity that encapsulates the hydrophobic indole, while its hydrophilic exterior maintains aqueous solubility[2]. This shields the compound from the aqueous environment without altering its intrinsic pharmacological properties.

Issue 2: Poor Bioavailability in Pre-clinical Animal Models (In Vivo)

  • Symptoms: Low plasma concentrations following oral (PO) or intraperitoneal (IP) administration.

  • Root Cause: The compound fails to dissolve in the gastrointestinal tract or peritoneal cavity, preventing absorption.

  • Solution: Formulate the compound using a biocompatible co-solvent system. A mixture of PEG 400, ethanol, and water can significantly enhance solubility by reducing the surface tension and keeping the compound in solution during absorption[2].

Data Presentation: Solubilization Strategies

The following table summarizes the quantitative parameters and recommended solubilization strategies based on your experimental application.

Solubilization StrategyRecommended CompositionMax Solubility EnhancementPrimary ApplicationLimitations
Direct DMSO Dilution 0.1% DMSO in BufferLow (< 50 µM)Initial in vitro screeningHigh risk of precipitation; DMSO toxicity[3].
Co-Solvent System 10% DMSO, 40% PEG 400, 50% SalineModerate (1 - 5 mg/mL)In vivo IP/IV dosingHigh viscosity; potential injection site irritation[2].
Cyclodextrin Complexation 10% - 20% (w/v) HP-β-CD in WaterHigh (> 10 mg/mL)In vitro & In vivo PO dosingRequires 24-48h preparation time[4].

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock for In Vivo Dosing

Mechanistic Note: This protocol uses a "step-down" polarity gradient. By dissolving the compound in the strongest solvent first (DMSO), then adding an intermediate polarity solvent (PEG 400), we prevent the thermodynamic shock that causes precipitation when water is finally introduced[2].

  • Weighing: Accurately weigh the required amount of 6-Methoxy-1H-indole-5-carbonitrile.

  • Primary Solubilization: Dissolve the compound completely in 10% (v/v) of the final target volume using 100% DMSO. Vortex until the solution is completely clear.

  • Intermediate Addition: Add 40% (v/v) of PEG 400 to the DMSO solution. Vortex vigorously for 2 minutes. The PEG 400 acts as a surfactant and co-solvent.

  • Aqueous Dilution: Slowly add 50% (v/v) of sterile saline or water dropwise while continuously stirring.

  • Validation: Visually inspect the final solution against a dark background to ensure no cloudiness or precipitation has occurred. Always run a vehicle control (solvents without the drug) in your assays.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Equilibration Method)

Mechanistic Note: Complexation is a dynamic equilibrium process. Sufficient time and agitation are required for the hydrophobic indole core to displace water molecules inside the cyclodextrin cavity[4].

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in deionized water or assay buffer.

  • Compound Addition: Add an excess amount of 6-Methoxy-1H-indole-5-carbonitrile powder directly to the HP-β-CD solution. Alternatively, dissolve the compound in a minimal volume of ethanol first to accelerate the process[5].

  • Equilibration: Stir the suspension magnetically at room temperature for 24 to 48 hours[4]. Protect the flask from light.

  • Filtration: Pass the equilibrated suspension through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug[4].

  • Validation: The resulting filtrate contains the fully solubilized inclusion complex. Quantify the exact concentration using HPLC before proceeding to biological assays to ensure self-validation of the dose.

Workflow Visualizations

SolubilizationWorkflow Start 6-Methoxy-1H-indole-5-carbonitrile Aqueous Solubilization InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO Prepare DMSO Stock (Max 0.1-0.5% final) InVitro->DMSO CoSolvent Co-Solvent System (PEG400 / Tween 80) InVivo->CoSolvent Cyclodextrin HP-β-CD Inclusion Complex InVivo->Cyclodextrin CheckPrecip Check for Micro-precipitation (DLS / Microscopy) DMSO->CheckPrecip CoSolvent->CheckPrecip Cyclodextrin->CheckPrecip Success Proceed with Assay CheckPrecip->Success Clear Solution Fail Optimize Formulation CheckPrecip->Fail Cloudy/Precipitate Fail->Cyclodextrin

Decision tree for selecting a solubilization strategy for indole derivatives.

HPBCD_Complexation A Weigh Compound (Hydrophobic Core) B Dissolve in Minimal Organic Solvent A->B C Add to 10-20% (w/v) HP-β-CD Aqueous Solution B->C D Stir 24-48h (Equilibration) C->D E Filter (0.22 µm) Remove Unbound Drug D->E

Workflow for preparing a 6-Methoxy-1H-indole-5-carbonitrile/HP-β-CD inclusion complex.

References

  • BenchChem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." BenchChem.
  • BenchChem.
  • National Center for Biotechnology Information.
  • SciELO.
  • PubMed. "Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug." NIH.

Sources

Troubleshooting

reducing impurities during 6-Methoxy-1H-indole-5-carbonitrile crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex impurity rejection challenges encountered during the crystallization of 6-Methoxy-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex impurity rejection challenges encountered during the crystallization of 6-Methoxy-1H-indole-5-carbonitrile (CAS: 1423120-43-7)[1].

Because the indole core is highly functionalized and electron-rich, standard purification templates often fail. This guide utilizes a self-validating, mechanistic approach to crystallization process development, ensuring that every protocol is grounded in thermodynamic and kinetic causality[2].

I. Troubleshooting Guide & FAQs

Q1: Why does my 6-Methoxy-1H-indole-5-carbonitrile retain regioisomer impurities (e.g., 4-methoxy or 7-methoxy isomers) even after multiple recrystallizations?

A1: Solid Solution Formation (Isomorphous Incorporation)

  • Causality: Regioisomers of indole derivatives often possess near-identical molecular volumes and hydrogen-bonding capabilities. When the thermodynamic penalty for substituting the target molecule with an impurity in the crystal lattice is low, they co-crystallize to form a solid solution[2].

  • Validation & Solution: If shows no melting point depression despite the presence of the impurity, a solid solution is confirmed[2]. To resolve this, you must alter the solvent system to disrupt specific hydrogen-bonding networks. Switching from a protic solvent (e.g., Ethanol) to a hydrogen-bond acceptor (e.g., Ethyl Acetate) alters the relative solubility, forcing the structural impurity into the mother liquor.

Q2: We are observing a high level of residual solvent and random spikes in unrelated organic impurities. What is the mechanism?

A2: Liquid Inclusions and Agglomeration

  • Causality: High supersaturation generation rates—such as crashing out the product via rapid anti-solvent addition or unseeded fast cooling—lead to dendritic growth or rapid crystal agglomeration. This traps pockets of the mother liquor (and all dissolved impurities) within the crystal voids[3].

  • Validation & Solution: Optical microscopy will reveal opaque crystals or visible liquid pockets. The solution is to implement a strictly controlled, seeded cooling crystallization profile. By keeping the supersaturation strictly within the Metastable Zone Width (MSZW), you promote orderly lattice growth over secondary nucleation.

Q3: How do we prevent oxidative degradation (oxindole formation) during the high-temperature dissolution phase?

A3: Auto-Oxidation of the Electron-Rich Indole Core

  • Causality: The pyrrole ring of the indole core is highly electron-rich. At elevated temperatures (>60°C) in the presence of dissolved oxygen, it is highly susceptible to auto-oxidation, generating oxindole degradants that subsequently coat the crystal surface (Surface Adsorption).

  • Validation & Solution: If washing the filtered cake with a cold, clean solvent significantly improves purity, the impurity was surface-bound[2]. To prevent formation, physically control the environment: degas all crystallization solvents via sparging, maintain a strict inert nitrogen sweep, and limit the maximum dissolution temperature to 55°C.

II. Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 6-Methoxy-1H-indole-5-carbonitrile
Solvent SystemSolubility ProfileImpurity Rejection (Regioisomers)Primary Mechanism of Action
Ethanol / Water High at 60°C, Low at 5°CPoor (<50% clearance)Protic network encourages isomorphous solid solutions.
Ethyl Acetate / Heptane Moderate at 55°C, Low at 5°CExcellent (>95% clearance)H-bond acceptor disrupts regioisomer lattice substitution.
Isopropyl Acetate Moderate at 60°C, Low at 0°CGood (~85% clearance)Steric bulk prevents liquid inclusions during cooling.
THF / Toluene High at 50°C, Moderate at 5°CModerate (~70% clearance)Good for purging highly polar oxidation degradants.
Table 2: Cooling Profile Kinetics vs. Impurity Rejection Metrics
Cooling Rate (°C/min)Seeding StrategyMSZW ControlLiquid InclusionsFinal Purity (HPLC)
1.0 (Fast) UnseededExceeded (Spontaneous)High (Visible voids)96.5%
0.5 (Moderate) Seeded at 45°CMaintainedModerate98.2%
0.1 (Slow, Non-linear) Seeded at 50°CStrictly MaintainedNone Detected>99.8%

III. Experimental Protocols: Seeded Cooling Crystallization

This protocol is designed as a self-validating system to purify 6-Methoxy-1H-indole-5-carbonitrile while rejecting regioisomers and preventing oxindole formation.

Step 1: Inert Dissolution Charge crude 6-Methoxy-1H-indole-5-carbonitrile into a jacketed crystallizer. Add 10 volumes of degassed Ethyl Acetate. Purge the headspace with Nitrogen to prevent auto-oxidation. Heat to 55°C until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel. Causality: This removes insoluble particulates and heterogeneous nucleation sites that could trigger premature, uncontrolled crystallization.

Step 3: Supersaturation Generation & Seeding Cool the solution linearly to 50°C (just inside the Metastable Zone Width). Charge 1.0 wt% of highly pure, milled 6-Methoxy-1H-indole-5-carbonitrile seeds. Self-Validation: Hold the temperature for 30 minutes. Visually confirm that the seed bed does not dissolve (confirming supersaturation has been reached) and does not rapidly multiply/crash out (confirming the system is safely within the MSZW).

Step 4: Controlled Desupersaturation Implement a non-linear (cubic) cooling profile from 50°C to 5°C over 8 hours. Causality: A slow initial cooling rate accommodates the low available surface area of the seeds, forcing the system to consume supersaturation via crystal growth rather than secondary nucleation, thereby preventing liquid inclusions.

Step 5: Isolation and Washing Filter the suspension under a nitrogen atmosphere. Wash the cake with 2 volumes of cold (0°C) Heptane. Causality: The anti-solvent wash displaces the impurity-rich mother liquor without dissolving the product, mitigating surface adsorption[2]. Dry under vacuum at 40°C.

IV. Impurity Rejection Workflow Visualization

The following diagram maps the diagnostic logic used to identify and resolve impurity incorporation mechanisms[3].

ImpurityWorkflow Start Impurity Detected in 6-Methoxy-1H-indole-5-carbonitrile Wash 1. Wash Crystals (Test for Surface Adsorption) Start->Wash CheckWash Purity Improved? Wash->CheckWash Surface Mechanism: Surface Adsorption Action: Optimize Wash/Agitation CheckWash->Surface Yes Melt 2. Melt Analysis / DSC (Test for Solid Solution) CheckWash->Melt No CheckMelt Melting Point Depression? Melt->CheckMelt SolidSol Mechanism: Solid Solution Action: Change Solvent/Derivatize CheckMelt->SolidSol No (Isomorphous) Microscope 3. Microscopy / Dissolution (Test for Inclusions) CheckMelt->Microscope Yes (Eutectic) Inclusions Mechanism: Liquid Inclusions Action: Slower Cooling/Seeding Microscope->Inclusions

Decision tree for identifying impurity incorporation mechanisms during crystallization.

V. References

Sources

Optimization

Technical Support Center: Optimizing Chromatography Conditions for 6-Methoxy-1H-indole-5-carbonitrile

Welcome to the technical support center for the chromatographic analysis of 6-Methoxy-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-Methoxy-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reliable results.

Understanding the Analyte: 6-Methoxy-1H-indole-5-carbonitrile

Before delving into chromatographic optimization, a fundamental understanding of the analyte's physicochemical properties is crucial. This knowledge informs our selection of stationary and mobile phases and helps anticipate potential challenges.

PropertyValue/InformationImplication for Chromatography
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Structure Indole ring with a methoxy group at position 6 and a nitrile group at position 5.The indole nucleus is electron-rich and susceptible to oxidation[1]. The methoxy and nitrile groups influence the molecule's polarity.
Polarity Moderately polar. The indole NH group can act as a hydrogen bond donor, while the methoxy oxygen and nitrile nitrogen can act as hydrogen bond acceptors.Suitable for both reversed-phase and normal-phase chromatography, with reversed-phase often being the first choice for indole derivatives.[2][3][4]
Solubility Soluble in organic solvents like methanol, acetonitrile, ethanol, DMSO, and DMF.[5] Sparingly soluble in aqueous buffers.[5]Sample and standard preparation should be in a solvent compatible with the initial mobile phase to prevent precipitation and peak distortion.[6]
UV Absorbance Indole derivatives typically exhibit strong UV absorbance around 280 nm.[2][7]UV detection is a suitable and common method for this class of compounds.
Stability Indole compounds can be sensitive to strong acids, bases, oxidizing agents, and light.[1] The indole ring is susceptible to oxidation, and ester groups (not present here) are prone to hydrolysis.[1]Care should be taken during sample preparation and analysis to avoid degradation. Use of amber vials and avoiding harsh pH conditions is recommended.[1]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chromatography of 6-Methoxy-1H-indole-5-carbonitrile.

Q1: I'm seeing significant peak tailing for my analyte. What's the cause and how can I fix it?

A1: Peak tailing is a common issue with amine-containing compounds like indoles, often caused by secondary interactions with the stationary phase.[6]

  • Causality: The basic nitrogen in the indole ring can interact with acidic silanol groups on the surface of silica-based stationary phases. This strong interaction can lead to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%), can protonate the silanol groups, reducing their interaction with the basic analyte.[2]

    • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less active. Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Lower Analyte Concentration: Injecting too much sample can overload the column and lead to peak distortion, including tailing.[8] Try reducing the injection volume or sample concentration.

    • Check for Column Degradation: Over time, the stationary phase can degrade, especially when used with aggressive mobile phases or at high temperatures, exposing more active silanol groups.[6] If the problem persists and is recent, consider replacing the column.

Q2: My peak resolution is poor, and I'm struggling to separate my analyte from impurities. What should I do?

A2: Poor resolution indicates that the chromatographic conditions are not optimal for separating your compound of interest from other components in the sample mixture.[9]

  • Causality: Insufficient separation can be due to a variety of factors including an inappropriate mobile phase composition, a non-ideal stationary phase, or an unsuitable flow rate.[8][9]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) in the mobile phase will generally increase retention time and can improve the separation of closely eluting peaks. Conversely, increasing the organic component (e.g., acetonitrile or methanol) will decrease retention times.[2]

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves the separation.

    • Gradient Elution: If a single mobile phase composition (isocratic elution) doesn't provide adequate separation, a gradient elution, where the mobile phase composition changes over time, can be employed to improve the resolution of complex mixtures.[2][7]

    • Column Selection: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can offer different selectivity and may resolve your compounds. Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.[8]

Q3: I'm not getting a signal, or the signal is very weak. What could be the problem?

A3: A lack of signal can be due to issues with the sample, the HPLC system, or the detector.

  • Causality: The analyte may not be reaching the detector, or the detector may not be set to the correct parameters to detect it. Improper sample preparation can also lead to a lack of detectable analyte.[6]

  • Troubleshooting Steps:

    • Verify Sample Preparation: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.[6] If the analyte has low solubility, you may need to use a stronger initial solvent and then dilute it.[5] Also, confirm the concentration of your sample is within the detection limits of your instrument.

    • Check HPLC System for Leaks or Blockages: A leak in the system can prevent the sample from reaching the column and detector. A blockage can cause pressure to build up and the system to shut down.

    • Confirm Detector Settings: For UV detection, ensure the wavelength is set to the absorbance maximum of 6-Methoxy-1H-indole-5-carbonitrile (around 280 nm is a good starting point for indoles).[2] Also, check that the lamp is on and functioning correctly.

    • Analyte Degradation: As mentioned, indoles can be unstable.[1] Ensure your sample has not degraded during storage or preparation. Prepare fresh solutions and analyze them promptly.

In-Depth Troubleshooting Guides

Guide 1: Systematic Method Development for 6-Methoxy-1H-indole-5-carbonitrile

This guide provides a structured approach to developing a robust HPLC method from scratch.

Experimental Workflow for Method Development

MethodDevelopment cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Analyte Characterization (Solubility, UV Spectra) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B Informs choice C 3. Isocratic Scouting Runs (Vary % Organic) B->C Start with broad range D 4. Gradient Screening (If isocratic fails) C->D If poor resolution F 6. Assess Peak Shape & Resolution C->F E 5. Mobile Phase pH & Additive Optimization (e.g., Formic Acid) D->E E->F F->C If unacceptable G 7. Method Validation (Linearity, Precision, Accuracy) F->G If acceptable

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol:
  • Analyte Characterization:

    • Dissolve a small amount of 6-Methoxy-1H-indole-5-carbonitrile in a suitable solvent (e.g., methanol or acetonitrile).

    • Obtain a UV spectrum to determine the wavelength of maximum absorbance (λmax). For many indole derivatives, this is around 280 nm.[2][7]

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are a good starting point for moderately polar compounds.[2]

    • Mobile Phase: Begin with a simple mobile phase of acetonitrile (ACN) and water. ACN is often a good first choice of organic modifier.

    • Detection: Set the UV detector to the predetermined λmax.

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) to avoid column overload.[8]

  • Scouting Runs:

    • Perform a series of isocratic runs with varying mobile phase compositions (e.g., 30%, 50%, 70% ACN). This will give you an idea of the retention behavior of your analyte.

    • If the peak elutes too quickly, decrease the percentage of ACN. If it elutes too late or not at all, increase the percentage of ACN.

  • Gradient Elution (if necessary):

    • If your sample contains impurities with a wide range of polarities, an isocratic method may not provide adequate separation for all components.

    • A good starting gradient could be from 10% to 90% ACN over 15-20 minutes. This will help to elute all components and give you a better overall picture of your sample.

  • Optimization of Peak Shape:

    • If you observe peak tailing, add 0.1% formic acid to both the aqueous and organic mobile phase components. This will help to sharpen the peak by suppressing the ionization of free silanol groups on the stationary phase.[2]

  • Method Validation:

    • Once you have achieved good peak shape and resolution, you can proceed with method validation. This typically involves assessing linearity, precision, accuracy, and robustness.

Guide 2: Troubleshooting Instrument and Column Issues

Even with a well-developed method, problems can arise from the HPLC system itself.

IssuePotential CauseTroubleshooting Steps
Fluctuating Pressure Air bubbles in the pump or lines, faulty check valves, leaks.1. Degas the mobile phase. 2. Purge the pump to remove air bubbles. 3. Check all fittings for leaks.[6]
No Flow/High Pressure Blockage in the system (e.g., guard column, column frit, tubing).1. Systematically disconnect components starting from the detector and working backward to identify the source of the blockage. 2. If the column is blocked, try back-flushing it with a strong solvent.
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, air bubbles in the detector cell, temperature fluctuations.[9]1. Use fresh, high-purity solvents.[8] 2. Purge the system to remove air bubbles. 3. Allow the system and column to equilibrate to a stable temperature.
Split Peaks Partially blocked column frit, column void, sample solvent incompatible with mobile phase.1. Replace the column frit if possible, or replace the column. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Visualizing the Troubleshooting Logic

Troubleshooting cluster_0 Method-Related Causes cluster_1 Instrument-Related Causes Problem Chromatographic Problem (e.g., Poor Peak Shape) MobilePhase Incorrect Mobile Phase pH or Composition Problem->MobilePhase ColumnOverload Sample Overload Problem->ColumnOverload ColumnIssue Column Degradation or Void Problem->ColumnIssue SystemLeak System Leak Problem->SystemLeak Solution1 Optimize Mobile Phase MobilePhase->Solution1 Adjust pH/composition Solution2 Dilute Sample ColumnOverload->Solution2 Reduce sample concentration Solution3 New Column ColumnIssue->Solution3 Replace column Solution4 Tighten/Replace Fittings SystemLeak->Solution4 Check fittings

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Methoxy-1H-indole-5-carbonitrile Substitution Reactions

Welcome to the technical support center for synthetic strategies involving 6-methoxy-1H-indole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 6-methoxy-1H-indole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substitution reactions on this sterically challenging scaffold. The inherent steric hindrance posed by the C6-methoxy and C5-cyano groups can often lead to sluggish reactions, low yields, or unexpected side products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

The Challenge: Understanding Steric Hindrance in the Indole Core

The 6-methoxy-1H-indole-5-carbonitrile structure presents a unique steric environment. The methoxy group at the C6 position and the adjacent cyano group at C5 create significant steric bulk on the benzene portion of the indole ring. This congestion can impede the approach of reagents and catalysts, particularly for substitutions at the C4 and C7 positions, and can also influence the reactivity of the pyrrole ring at C2 and C3. Overcoming this steric barrier is a common challenge in organic synthesis.[1][2]

Frequently Asked Questions (FAQs)

Question 1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4 or C7 position of 6-methoxy-1H-indole-5-carbonitrile failing or giving low yields?

Answer: This is a classic issue stemming from the steric hindrance around the C4 and C7 positions. The bulky methoxy and cyano groups can prevent the palladium catalyst from efficiently accessing these sites for oxidative addition.

Deep Dive: The catalytic cycle of many cross-coupling reactions, such as the Buchwald-Hartwig amination[3][4][5] and Suzuki coupling[6][7][8], relies on the oxidative addition of the aryl halide to a low-valent palladium complex. Steric hindrance increases the activation energy for this step, slowing down or even preventing the reaction.[1] To overcome this, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can enhance catalyst activity and stability. Ligands like XPhos, SPhos, or RuPhos are designed to promote challenging cross-coupling reactions.[9] For instance, RuPhos has been specifically designed for secondary amines in Buchwald-Hartwig couplings.[4]

  • Catalyst System: Using pre-catalysts or catalyst systems that generate a highly active, low-coordinate Pd(0) species in situ can be beneficial.

  • Reaction Conditions: Higher temperatures or the use of microwave irradiation can provide the necessary energy to overcome the activation barrier.[10][11]

Question 2: I am observing significant amounts of the starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer: Incomplete conversion is often a sign of catalyst deactivation or an insufficiently reactive system for the sterically hindered substrate.

Deep Dive:

  • Base Selection: The choice of base is critical. In Suzuki couplings, the base activates the boronic acid for transmetalation.[6] For sterically hindered substrates, a stronger, non-nucleophilic base might be required. However, for base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate are preferred.[9]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane or DMF are commonly used, but sometimes less polar solvents like toluene can minimize steric hindrance by reducing interactions between bulky substituents.[12]

  • Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can poison the catalyst.

Question 3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity in indole functionalization is a common problem due to the multiple reactive sites (C2, C3, C4, C5, C6, C7).[13]

Deep Dive:

  • Directing Groups: The use of a directing group on the indole nitrogen can be a powerful strategy to control regioselectivity. For instance, a di-tert-butylphosphinoyl (P(O)tBu2) group has been shown to direct arylation to the C6 position.[14] While your target molecule already has substituents on the benzene ring, this principle can be applied to other indole systems.

  • Catalyst Control: In some cases, the choice of catalyst and ligand can influence the regioselectivity. For example, in the Pd-catalyzed oxidative coupling of N-(phenylsulfonyl)indoles, a switch from C2 to C3 arylation was achieved by changing the ancillary ligand.[13]

  • Protecting Groups: The N-H of the indole can sometimes interfere with the reaction. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can improve selectivity and yield.[15]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Insufficient catalyst activity due to steric hindrance. 2. Catalyst deactivation. 3. Inappropriate reaction conditions (temperature, solvent, base).1. Change Catalyst System: Use a more active catalyst/ligand combination (e.g., Pd(OAc)2/SPhos, Pd2(dba)3/XPhos). Consider using bulky biarylphosphine ligands.[16] 2. Increase Temperature: Employ higher reaction temperatures or use microwave irradiation.[10] 3. Optimize Base and Solvent: Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) and solvents (e.g., dioxane, toluene, DMF).
Formation of Side Products (e.g., dehalogenation, homocoupling) 1. Competing side reactions are favored under the current conditions. 2. Inefficient reductive elimination from the palladium complex.1. Use a More Reactive Coupling Partner: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide. 2. Ligand Modification: A more electron-donating and sterically hindered ligand can promote the desired reductive elimination over side reactions.
Poor Regioselectivity 1. Multiple C-H bonds are being activated. 2. The intrinsic reactivity of the indole ring is overriding the desired substitution pattern.1. Employ a Directing Group: If feasible for your synthetic route, install a directing group on the indole nitrogen to guide the reaction to the desired position.[14] 2. Protect the Indole Nitrogen: An N-protecting group can alter the electronic properties and steric environment of the indole, potentially improving selectivity.[15]
Difficulty in Product Isolation/Purification 1. Formation of closely related isomers. 2. Presence of persistent catalyst residues.1. Optimize Reaction Selectivity: Address the root cause of isomer formation using the strategies above. 2. Purification Techniques: Employ advanced purification methods such as preparative HPLC or supercritical fluid chromatography (SFC). Consider using scavenger resins to remove palladium residues.

Experimental Protocols & Methodologies

Protocol 1: Microwave-Assisted Suzuki Coupling of a Hindered Aryl Bromide

This protocol is adapted for a sterically hindered system and utilizes microwave heating to overcome the activation energy barrier.

Step-by-Step Methodology:

  • To a microwave vial, add 6-methoxy-1H-indole-5-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)2 (0.05 equiv.), and SPhos (0.10 equiv.).

  • Add anhydrous K3PO4 (3.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dioxane (to a concentration of 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol employs a bulky biarylphosphine ligand to facilitate the C-N bond formation with a hindered substrate.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the aryl halide derivative of 6-methoxy-1H-indole-5-carbonitrile (1.0 equiv.), the desired amine (1.2 equiv.), Pd2(dba)3 (0.02 equiv.), and RuPhos (0.04 equiv.).

  • Add NaOtBu (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (to a concentration of 0.1 M).

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Strategies

Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions

G start Low Yield in Cross-Coupling Reaction catalyst Optimize Catalyst System (e.g., Pd(OAc)2/SPhos, Pd2(dba)3/XPhos) start->catalyst conditions Modify Reaction Conditions start->conditions protect Consider N-Protecting Group start->protect direct Employ a Directing Group (if applicable) start->direct ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) catalyst->ligand temp Increase Temperature / Use Microwave conditions->temp base Screen Different Bases (K3PO4, Cs2CO3, NaOtBu) conditions->base solvent Test Alternative Solvents (Toluene, Dioxane, DMF) conditions->solvent

Caption: A workflow diagram for troubleshooting low-yielding cross-coupling reactions with sterically hindered indoles.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_R L-Pd(II)(Ar)(R) PdII->PdII_R R-M Transmetal Transmetalation (R-M) PdII_R->Pd0 Ar-R Product Ar-R PdII_R->Product RedElim Reductive Elimination

Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 6-Methoxy-1H-indole-5-carbonitrile vs. 5-Cyanoindole

Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and its versatility in...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and its versatility in engaging a wide array of biological targets.[1][2] This guide provides an in-depth comparison of two closely related indole derivatives: 6-methoxy-1H-indole-5-carbonitrile and the more established 5-cyanoindole. We explore the subtle yet significant impact of the C6-methoxy substitution on physicochemical properties, synthetic accessibility, and potential biological activity, with a focus on kinase inhibition. This analysis is supplemented with structure-activity relationship (SAR) insights, a detailed experimental protocol for comparative evaluation, and a look at the relevant JAK-STAT signaling pathway, offering a comprehensive resource for drug discovery professionals.

Introduction: The Indole as a Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[2] It is found in essential endogenous molecules like serotonin and melatonin and forms the core of numerous therapeutic agents, from anticancer drugs like Sunitinib to antidepressants.[1][3][4] Its planarity and rich electron density allow it to fit snugly into enzyme active sites, particularly the adenine-binding pocket of kinases, making it a frequent starting point for inhibitor design.[1][5]

This guide focuses on two specific building blocks:

  • 5-Cyanoindole (1H-Indole-5-carbonitrile): A well-established intermediate, most notably used in the synthesis of the antidepressant drug vilazodone.[6][7] The C5-nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the molecule's electronic profile and interaction potential.

  • 6-Methoxy-1H-indole-5-carbonitrile: A less-documented analogue that introduces a C6-methoxy group. This substitution adds an electron-donating group adjacent to the benzene ring, which can profoundly alter the molecule's electronics, lipophilicity, and metabolic profile.

The central question for the medicinal chemist is: How does the addition of a single methoxy group at the C6 position alter the potential of the 5-cyanoindole scaffold as a pharmacophore?

Structural and Physicochemical Analysis

The introduction of a methoxy group at the C6 position creates a "push-pull" electronic system. The C5-nitrile group withdraws electron density from the aromatic system, while the C6-methoxy group donates electron density through resonance. This electronic tug-of-war can modulate the indole NH's acidity, the dipole moment, and the molecule's interaction with biological targets.

The Influence of the C6-Methoxy Group

The C6-methoxy substitution introduces several key changes:

  • Electronic Effects: The methoxy group is electron-donating, increasing the electron density of the benzene portion of the indole core. This can influence the reactivity of the scaffold and its ability to participate in π-π stacking or cation-π interactions within a protein binding site.[8][9]

  • Steric and Conformational Effects: The methoxy group adds steric bulk, which could either be beneficial for occupying a specific pocket or detrimental if it causes a clash. It can also influence the preferred conformation of larger molecules built upon the scaffold.

  • Metabolic Implications: Methoxy groups are common sites for metabolism, specifically O-demethylation by cytochrome P450 enzymes. This can be a strategic tool for creating active metabolites or a liability leading to rapid clearance.

Comparative Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties that are critical for assessing the drug-like potential of these scaffolds.

Property5-Cyanoindole6-Methoxy-1H-indole-5-carbonitrileRationale for Importance in Drug Discovery
Molecular Weight ( g/mol ) 142.16[10]172.18 (Calculated)Influences diffusion, bioavailability, and overall size. Staying within the "Rule of 5" is often a goal.
LogP (Octanol/Water) 1.89 (Predicted)2.05 (Predicted)A measure of lipophilicity. Affects solubility, cell permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 50.0 Ų[10]59.2 Ų (Calculated)Predicts hydrogen bonding potential and membrane permeability. Higher TPSA is often linked to lower oral bioavailability.
Hydrogen Bond Donors 1 (Indole N-H)[10]1 (Indole N-H)Key for specific interactions with protein residues (e.g., backbone carbonyls).
Hydrogen Bond Acceptors 2 (Nitrile N)[10]3 (Nitrile N, Methoxy O)Provides additional points for targeted hydrogen bonding, potentially increasing affinity and selectivity.
Melting Point (°C) 106-108[11]N/A (Data not available)Indicates crystal packing and stability.

Synthesis Overview

5-Cyanoindole: Numerous synthetic routes are well-documented, making it commercially available and synthetically accessible. Common methods include the cyanation of 5-bromoindole using reagents like cuprous cyanide (CuCN) in a solvent such as N-methylpyrrolidine (NMP) or DMF.[7][12][13] Alternative routes, such as the Fischer indole synthesis starting from 4-cyanophenylhydrazine, are also employed.[6][13]

6-Methoxy-1H-indole-5-carbonitrile: While not as common, its synthesis can be approached through established indole synthetic methodologies. A plausible route involves the functionalization of a pre-existing 6-methoxyindole. For instance, direct C5-cyanation of 6-methoxyindole could be explored, though regioselectivity can be a challenge. A more controlled approach would involve starting with a precursor like 5-bromo-6-methoxyindole and performing a cyanation reaction, similar to the synthesis of 5-cyanoindole.

Medicinal Chemistry Applications & SAR: A Kinase Inhibition Focus

Indole derivatives are potent and effective inhibitors of multiple kinases, including JAK, PI3K, CDK, and tyrosine kinases (TKs), which are crucial targets in oncology and inflammatory diseases.[5][14][15] The flat indole core mimics the adenine region of ATP, allowing it to occupy the ATP-binding cleft. Substituents on the ring then project into surrounding pockets to confer potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While direct comparative data for these two exact fragments is limited, we can extrapolate SAR principles from broader studies on indole-based kinase inhibitors:[1][16]

  • The Role of the C5-Nitrile: The nitrile is a strong hydrogen bond acceptor and can interact with backbone NH groups or conserved water molecules in a kinase active site. Its electron-withdrawing nature also modulates the electronics of the entire ring system.

  • The Impact of the C6-Methoxy Group:

    • Favorable Interaction: If a small, hydrophobic pocket exists near the C6 position, the methoxy group could provide a beneficial van der Waals interaction, increasing binding affinity. SAR studies of some inhibitors have shown that methoxy substitutions can enhance activity.[9][16]

    • Unfavorable Interaction: If the space around C6 is tight or hydrophilic, the methoxy group could introduce a steric clash or an unfavorable desolvation penalty, thereby reducing activity.

    • Vector for Growth: The methoxy group provides a synthetic handle. It can be further modified or used to direct subsequent reactions, allowing for exploration of the surrounding chemical space.

Comparative Biological Data Summary (Hypothetical)

The table below presents hypothetical data for two compounds built from these scaffolds, targeting a generic kinase (e.g., JAK1), to illustrate how the C6-substituent could impact activity.

Compound IDCore ScaffoldIC₅₀ (JAK1, nM)Rationale
Compound A 5-Cyanoindole150The unsubstituted C6 position allows for a snug fit into the active site, but lacks specific interactions in the C6 region.
Compound B 6-Methoxy-1H-indole-5-carbonitrile35The C6-methoxy group projects into a small hydrophobic pocket, forming favorable interactions that increase potency by ~4-fold.

Illustrative Signaling Pathway: JAK-STAT

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[18][19] As such, JAKs are a major target for indole-based inhibitors.

The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation.[][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation STAT_P P-STAT STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA Target Gene DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Transcription Regulation Inhibitor Indole-based JAK Inhibitor (e.g., from Scaffold B) Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for ATP-competitive indole-based inhibitors.

Experimental Protocol: Framework for Comparative Evaluation

To empirically determine the difference in biological activity between compounds derived from these two scaffolds, a robust and reproducible assay is required. An in vitro kinase assay is the gold standard for determining a compound's direct inhibitory effect on a target enzyme.

Rationale for Assay Selection

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Less ADP produced in the presence of an inhibitor corresponds to higher potency.

Detailed Protocol: In Vitro Luminescent Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the IC₅₀ of a test compound against a target kinase (e.g., JAK1).[21]

Reagent Preparation:

  • Kinase Buffer: Prepare a base buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer may vary by kinase.[21]

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[21]

  • Kinase/Substrate Solution: Prepare a 2X solution of the kinase (e.g., recombinant human JAK1) and a suitable peptide substrate in kinase buffer.

  • Test Compounds: Prepare a 10-point, 3-fold serial dilution series of each test compound (derived from Scaffold A and B) in 100% DMSO. Then, create an intermediate dilution in kinase buffer to ensure the final DMSO concentration in the assay is low (<1%).

Assay Procedure:

  • Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a white, low-volume 384-well plate.

  • Initiate the kinase reaction by adding 5 µL of the 2X Kinase/Substrate solution to all wells.

  • Add 5 µL of the 2X ATP solution to start the reaction.

  • Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of product formation.[21]

  • Stop the kinase reaction by adding 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to consume all unreacted ATP.

  • Add 30 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a high-concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

G prep 1. Reagent Preparation (Buffer, ATP, Kinase, Compounds) plate 2. Plate Compounds (5 µL of serial dilutions) prep->plate add_kinase 3. Add Kinase/Substrate Mix (5 µL) plate->add_kinase add_atp 4. Add ATP & Incubate (5 µL, 60 min @ RT) add_kinase->add_atp stop_rxn 5. Stop Reaction (Add 15 µL ADP-Glo™ Reagent, Incubate 40 min) add_atp->stop_rxn detect 6. Detect Signal (Add 30 µL Detection Reagent, Incubate 30 min) stop_rxn->detect read 7. Read Luminescence detect->read analyze 8. Data Analysis (Normalize, Curve Fit, Calculate IC₅₀) read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The comparison between 6-methoxy-1H-indole-5-carbonitrile and 5-cyanoindole highlights a fundamental principle of medicinal chemistry: small structural modifications can lead to significant changes in a molecule's properties and biological activity.

  • 5-Cyanoindole remains a valuable, well-characterized, and synthetically accessible scaffold. Its utility is proven, particularly where the C6 position is not critical for target engagement.

  • 6-Methoxy-1H-indole-5-carbonitrile offers an intriguing alternative for lead optimization. The C6-methoxy group provides an additional hydrogen bond acceptor, alters the electronic landscape, and presents a vector for probing new interactions within a binding site. This modification may enhance potency, as is often the case in kinase inhibitor design, but could also introduce metabolic liabilities that must be carefully evaluated.

Ultimately, the choice between these two scaffolds is context-dependent and should be driven by empirical data. The experimental framework provided here offers a clear path for researchers to directly compare derivatives of these two promising indole building blocks, enabling data-driven decisions in the complex and rewarding process of drug discovery.

References

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Benchchem. (n.d.). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.
  • PubMed. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
  • PubMed. (2025, November 4).
  • Bloom Tech. (2023, May 23). What are the synthetic methods of 5-Cyanoindole.
  • PubMed. (n.d.).
  • Asian Publication Corporation. (2020, September 25). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
  • MDPI. (2024, October 9).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
  • Benchchem. (n.d.).
  • Bentham Science Publishers. (2020, July 1).
  • Benchchem. (n.d.). How to improve the yield of 5-Cyanoindole synthesis.
  • ACS Publications. (2025, February 24).
  • DOI. (n.d.).
  • ChemicalBook. (n.d.). 5-Cyanoindole CAS#: 15861-24-2.
  • MDPI. (2020, May 16). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets.
  • ChemicalBook. (2026, January 13). 5-Cyanoindole Chemical Properties,Uses,Production.
  • PubMed. (2015, June 15). A Review: Phytochemicals Targeting JAK/STAT Signaling and IDO Expression in Cancer.
  • Sigma-Aldrich. (n.d.). Indole-5-carbonitrile 5-Cyanoindole.
  • PubChem. (n.d.). Indole-5-carbonitrile.
  • PMC. (2025, August 21). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview.
  • BOC Sciences. (n.d.).
  • JAK-STAT inhibitors in Immune medi

Sources

Comparative

Evaluating Mass Spectrometry Platforms for the Purity Validation of 6-Methoxy-1H-indole-5-carbonitrile: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Methoxy-1H-indole-5-carbonitrile (CAS: 1423120-43-7) Executive Summary 6-Methoxy-1H-indole-5-carbonitrile is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Methoxy-1H-indole-5-carbonitrile (CAS: 1423120-43-7)

Executive Summary

6-Methoxy-1H-indole-5-carbonitrile is a highly functionalized heterocyclic intermediate critical to the development of kinase inhibitors and indole-based targeted therapies 1. In pharmaceutical synthesis, the presence of trace regioisomers—such as 7-methoxy-1H-indole-6-carbonitrile—or unreacted precursors can severely compromise downstream reaction yields and biological efficacy. Consequently, rigorous analytical validation of its purity is a non-negotiable step in drug development 2.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms for the purity assessment of this specific compound, providing a self-validating, step-by-step experimental methodology designed for high-fidelity analytical workflows.

Mechanistic Causality in Ionization and Fragmentation

Before selecting an analytical platform, one must understand the intrinsic chemical behavior of 6-Methoxy-1H-indole-5-carbonitrile in a gas-phase environment.

  • Ionization Dynamics: The molecule possesses a secondary amine within the indole core and an electron-donating methoxy group. These features make it highly amenable to Electrospray Ionization in positive mode (ESI+). The addition of a proton donor (e.g., 0.1% formic acid) in the mobile phase drives the equilibrium toward the protonated molecular ion[M+H]+, drastically enhancing the signal-to-noise ratio and lowering the Limit of Detection (LOD) 3.

  • Fragmentation Pathways: Upon collisional activation, the fragmentation is predominantly directed by the methoxy moiety rather than the indole core. The primary event is the homolytic cleavage of the methoxy group, expelling a methyl radical (•CH3) to form a stable radical cation. Subsequent ring contraction leads to the loss of carbon monoxide (CO) 4. Concurrently, the C5 carbonitrile group can undergo a neutral loss of hydrogen cyanide (HCN) 1.

Fragmentation M [M+H]+ m/z 173.0710 F1 [M+H - CH3]•+ m/z 158.0475 M->F1 - •CH3 (Methoxy cleavage) F3 [M+H - HCN]+ m/z 146.0601 M->F3 - HCN (Nitrile cleavage) F2 [M+H - CH3 - CO]+ m/z 130.0526 F1->F2 - CO (Ring contraction)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 6-Methoxy-1H-indole-5-carbonitrile.

Platform Comparison for Indole Purity Validation

To objectively assess batch purity, selecting the correct MS architecture is paramount. Below is a comparative analysis of the three primary platforms used in pharmaceutical laboratories.

Table 1: Performance Comparison of Mass Spectrometry Platforms
PlatformIonization SourceMass Accuracy / ResolutionPrimary Advantage for IndolesKey Limitation
LC-HRMS (Q-TOF/Orbitrap) ESI / APCI< 2 ppm / > 70,000 FWHMUnambiguous elemental composition; identifies unknown synthetic byproducts.High capital cost; lower throughput than QqQ.
LC-MS/MS (Triple Quadrupole) ESINominal Mass (Unit Resolution)Superior sensitivity (LOD < 1 ng/mL); ideal for targeted impurity quantitation.Cannot identify unknown impurities without prior standards.
GC-MS (Single Quadrupole) EINominal MassHighly reproducible fragmentation libraries (NIST); excellent for volatile impurities.Indole N-H polarity may cause peak tailing; derivatization often required.

Verdict: For initial purity validation and structural confirmation of 6-Methoxy-1H-indole-5-carbonitrile, LC-HRMS is the superior choice due to its ability to differentiate the target compound from unexpected isobaric synthetic byproducts.

Experimental Protocol: Self-Validating LC-HRMS Workflow

The following methodology outlines a self-validating LC-HRMS system. By embedding internal checks (blanks, isotopic fidelity, lock mass), the protocol ensures that the resulting purity data is trustworthy and artifact-free.

Workflow N1 Sample Prep (ACN/H2O) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 173.07 N2->N3 N4 HRMS Detection (Orbitrap/Q-TOF) N3->N4 N5 Data Analysis (EIC & Purity %) N4->N5

Figure 1: End-to-end LC-HRMS workflow for the purity validation of indole derivatives.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 6-Methoxy-1H-indole-5-carbonitrile.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.

  • Causality: This specific solvent mixture ensures complete solubilization of the moderately polar indole while maintaining compatibility with the initial reversed-phase gradient conditions, preventing peak distortion (solvent effect).

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The high theoretical plate count of the sub-2 µm column is mandatory. Mass spectrometry cannot differentiate exact mass regioisomers (e.g., 7-methoxy vs. 6-methoxy indoles); therefore, baseline chromatographic resolution must be achieved prior to ionization 2.

Step 3: HRMS Acquisition

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (for MS/MS confirmation): 25 eV.

  • Mass Range: m/z 50 to 500.

Step 4: System Suitability and Self-Validation Criteria

  • Blank Injection: Run a pure solvent blank before and after the sample. The Extracted Ion Chromatogram (EIC) at m/z 173.0710 must show zero carryover.

  • Isotopic Fidelity: The mass spectrometer must resolve the A+1 (13C) peak. The experimental isotopic ratio must match the theoretical distribution of C10H8N2O within a 5% error margin, validating the elemental composition.

  • Lock Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously to maintain mass accuracy below 2 ppm.

Quantitative Data Presentation

The table below summarizes the expected high-resolution mass data used to validate the identity and purity of the compound during the MS/MS phase of the workflow.

Table 2: Quantitative Fragmentation Data for 6-Methoxy-1H-indole-5-carbonitrile
Ion TypeTheoretical m/zExperimental m/zMass Error (ppm)Structural Assignment
Precursor [M+H]+173.0710173.07121.1Protonated intact molecule
Product Ion 1158.0475158.04771.2[M+H - •CH3]+ (Methoxy cleavage)
Product Ion 2146.0601146.06031.3[M+H - HCN]+ (Nitrile cleavage)
Product Ion 3130.0526130.05281.5[M+H - •CH3 - CO]+ (Ring contraction)

References

  • Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: 4-Chloro-6-methoxyindole. Oxford Academic (oup.com). 4

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC (nih.gov). 3

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications (acs.org). 1

  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem (benchchem.com).2

Sources

Validation

A Comparative Guide to Reference Standards for the Analytical Validation of 6-Methoxy-1H-indole-5-carbonitrile

Introduction: The Critical Role of a Well-Characterized Reference Standard 6-Methoxy-1H-indole-5-carbonitrile is an indole derivative, a class of heterocyclic aromatic compounds integral to numerous biologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

6-Methoxy-1H-indole-5-carbonitrile is an indole derivative, a class of heterocyclic aromatic compounds integral to numerous biologically active molecules.[1] As with any compound intended for pharmaceutical research or as a building block in drug development, the ability to accurately and reliably quantify it is paramount. The foundation of this quantitative analysis lies in the quality of the reference standard used. This guide provides a comprehensive comparison of the analytical validation process when utilizing a certified reference material (CRM) versus a newly synthesized or in-house reference standard for 6-Methoxy-1H-indole-5-carbonitrile.

The choice of a reference standard is not merely a matter of convenience; it is a decision that directly impacts the validity of all subsequent analytical data. A well-characterized reference standard with established purity and identity ensures the accuracy, precision, and specificity of the analytical method. This guide will walk through the essential validation experiments, highlighting the differences in outcomes and the level of confidence one can expect when using a CRM versus a less characterized in-house standard.

The Dichotomy of Reference Standards: Certified vs. In-House

A Certified Reference Material (CRM) is a standard of the highest metrological quality. It is produced by a competent body and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] In contrast, an in-house or newly synthesized standard is a material prepared within the laboratory. While it may be of high purity, it lacks the rigorous characterization and certification of a CRM.

FeatureCertified Reference Material (CRM)In-house/Newly Synthesized Standard
Purity Accurately determined and certified with an associated uncertainty.Assumed to be high, but not independently verified or certified.
Identity Unequivocally confirmed through multiple analytical techniques (e.g., NMR, MS, IR).Typically confirmed by one or two techniques, often without exhaustive impurity profiling.
Traceability Metrologically traceable to a national or international standard.Lacks metrological traceability.
Documentation Comprehensive certificate of analysis with all characterization data.Internal documentation, which may vary in completeness.
Regulatory Acceptance Universally accepted by regulatory agencies like the FDA and EMA.May require extensive justification and additional validation data for regulatory submissions.

Analytical Method Validation: A Comparative Workflow

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] The following sections detail the key validation parameters and compare the expected outcomes when using a CRM versus an in-house standard for 6-Methoxy-1H-indole-5-carbonitrile. The chosen analytical technique for this guide is High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common method for the analysis of indole compounds.[5][6]

Experimental Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow Workflow for HPLC-UV Method Validation cluster_0 Method Development cluster_1 Validation with Certified Reference Standard cluster_2 Comparative Validation with In-House Standard Method_Optimization Optimize HPLC-UV Conditions (Column, Mobile Phase, Wavelength) CRM_System_Suitability System Suitability Method_Optimization->CRM_System_Suitability Define Criteria InHouse_System_Suitability System Suitability Method_Optimization->InHouse_System_Suitability Define Criteria CRM_Specificity Specificity/ Selectivity CRM_Linearity Linearity & Range CRM_Specificity->CRM_Linearity CRM_Accuracy Accuracy CRM_Linearity->CRM_Accuracy CRM_Precision Precision (Repeatability & Intermediate) CRM_Accuracy->CRM_Precision CRM_LOD_LOQ LOD & LOQ CRM_Precision->CRM_LOD_LOQ CRM_Robustness Robustness CRM_LOD_LOQ->CRM_Robustness CRM_System_Suitability->CRM_Specificity InHouse_Specificity Specificity/ Selectivity InHouse_Linearity Linearity & Range InHouse_Specificity->InHouse_Linearity InHouse_Accuracy Accuracy InHouse_Linearity->InHouse_Accuracy InHouse_Precision Precision (Repeatability & Intermediate) InHouse_Accuracy->InHouse_Precision InHouse_LOD_LOQ LOD & LOQ InHouse_Precision->InHouse_LOD_LOQ InHouse_Robustness Robustness InHouse_LOD_LOQ->InHouse_Robustness InHouse_System_Suitability->InHouse_Specificity

Caption: A comparative workflow for the analytical validation of an HPLC-UV method.

Detailed Experimental Protocols and Comparative Data

System Suitability

Causality: Before any validation experiments are conducted, the suitability of the chromatographic system must be established. This ensures that the system is performing adequately on the day of analysis.

Protocol:

  • Prepare a standard solution of the reference material (either CRM or in-house) at a concentration that will be used for routine analysis (e.g., 50 µg/mL).

  • Inject the solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the analyte peak.

Comparative Data:

ParameterAcceptance CriteriaExpected Outcome (CRM)Expected Outcome (In-house Standard)
RSD of Peak Area ≤ 2.0%Typically < 1.0%May be slightly higher due to potential minor impurities co-eluting.
RSD of Retention Time ≤ 1.0%Typically < 0.5%Generally comparable to CRM.
Tailing Factor ≤ 2.0Typically 1.0 - 1.5May be higher if impurities affect peak shape.
Theoretical Plates ≥ 2000Typically > 5000May be lower if impurities cause peak broadening.
Specificity and Selectivity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7]

Protocol:

  • Forced Degradation: Subject a solution of 6-Methoxy-1H-indole-5-carbonitrile to stress conditions (acid, base, oxidation, heat, and light).

  • Analyze the stressed samples by HPLC-UV with a photodiode array (PDA) detector.

  • Assess peak purity of the main peak to ensure no co-eluting impurities.

  • Inject a blank (mobile phase) and a placebo (if in a formulated product) to ensure no interfering peaks at the retention time of the analyte.

Comparative Data:

ConditionExpected Outcome (CRM)Expected Outcome (In-house Standard)
Acid/Base Hydrolysis Clear separation of degradation products from the main peak. Peak purity index > 0.999.Potential for pre-existing impurities to co-elute with degradation products, leading to a lower peak purity index.
Oxidation (H₂O₂) Formation of distinct degradation peaks, well-resolved from the analyte.Additional peaks from impurities in the starting material may complicate the chromatogram.
Thermal/Photolytic Stress Minimal degradation, demonstrating stability, or formation of well-resolved degradants.Unknown stability profile; potential for more significant degradation or the formation of a complex mixture of products.
Linearity and Range

Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., 1 - 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterAcceptance CriteriaExpected Outcome (CRM)Expected Outcome (In-house Standard)
Correlation Coefficient (r²) ≥ 0.999> 0.9995May be slightly lower (e.g., 0.998) if impurities affect the response at lower concentrations.
Y-intercept Close to zeroNegligible y-interceptMay have a positive y-intercept if a constant background from impurities is present.
Residual Plot Random distribution of residuals around the x-axis.Random distribution.May show a trend, indicating a non-linear response due to impurities.
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][8]

Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Concentration LevelAcceptance CriteriaExpected Outcome (CRM)Expected Outcome (In-house Standard)
80% 98.0 - 102.0% Recovery99.5 - 101.5%May be biased high if the in-house standard has a lower purity than assumed.
100% 98.0 - 102.0% Recovery99.0 - 101.0%Could be systematically higher or lower depending on the actual purity.
120% 98.0 - 102.0% Recovery99.2 - 101.8%Potential for greater variability and bias.
Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

Precision LevelAcceptance CriteriaExpected Outcome (CRM)Expected Outcome (In-house Standard)
Repeatability (RSD) ≤ 2.0%< 1.0%May be slightly higher due to the heterogeneity of the in-house material.
Intermediate Precision (RSD) ≤ 2.0%< 1.5%Increased variability is more likely due to potential inconsistencies in the in-house standard over time.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

    • LOD = 3.3 * (SD of y-intercept / Slope)

    • LOQ = 10 * (SD of y-intercept / Slope)

Comparative Data:

ParameterExpected Outcome (CRM)Expected Outcome (In-house Standard)
LOD Lower, due to a cleaner baseline and better response factor.Higher, as impurities may contribute to baseline noise.
LOQ Lower, with acceptable precision and accuracy at this level.Higher, as it may be difficult to achieve the required precision and accuracy at low concentrations due to impurities.
Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each condition and evaluate the impact on key parameters.

Comparative Data:

Varied ParameterAcceptance CriteriaExpected Outcome (CRM & In-house Standard)
Flow Rate System suitability passes.Minor shifts in retention time are expected for both.
Temperature System suitability passes.Small changes in retention time and possibly peak shape.
Mobile Phase System suitability passes.Significant but predictable shifts in retention time.
Wavelength System suitability passes.Minimal impact on peak area unless the impurity profile is significantly different.

Note: While the robustness of the method itself is being tested, a less pure in-house standard might show greater variability in results with changes in chromatographic conditions, as the resolution between the main peak and impurities may be more sensitive to these changes.

Conclusion: The Foundational Importance of a Certified Reference Standard

The comparative analysis presented in this guide underscores the profound impact of the choice of reference standard on the reliability and validity of an analytical method. While an in-house standard can be useful for preliminary research and process monitoring, it introduces a level of uncertainty that is unacceptable for regulatory submissions, quality control of final products, and any research where accurate quantification is critical.

A Certified Reference Material for 6-Methoxy-1H-indole-5-carbonitrile provides a solid, metrologically traceable foundation for analytical method validation. It ensures that the developed method is not only precise and accurate for the CRM itself but can also be confidently applied to the analysis of unknown samples. The use of a CRM minimizes the risk of inaccurate results due to unknown impurities in the reference standard, thereby upholding the scientific integrity of the data generated. For researchers, scientists, and drug development professionals, investing in a high-quality, certified reference standard is a critical step in ensuring the success and reproducibility of their work.

References

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica, 64(3), 185–190. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. [Link]

  • Agilent Technologies. (n.d.). Inorganic Certified Reference Materials and Standards. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

Sources

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